Ticlatone

Catalog No.
S545346
CAS No.
70-10-0
M.F
C7H4ClNOS
M. Wt
185.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ticlatone

CAS Number

70-10-0

Product Name

Ticlatone

IUPAC Name

6-chloro-1,2-benzothiazol-3-one

Molecular Formula

C7H4ClNOS

Molecular Weight

185.63 g/mol

InChI

InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)

InChI Key

POPOYOKQQAEISW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

FER 1443, FER-1443, Landromil, ticlatone, TIKLATON

Canonical SMILES

C1=CC2=C(C=C1Cl)SNC2=O

The exact mass of the compound Ticlatone is 184.9702 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of benzothiazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Drug Profile: Ticlatone (Landromil)

Author: Smolecule Technical Support Team. Date: February 2026

Ticlatone is a synthetic antifungal agent, known by its trade name Landromil. The data below is compiled from chemical databases and a single, historical clinical study [1] [2] [3].

Profile Aspect Details
Trade Name Landromil [2]
INN/USAN This compound [2] [4]
CAS Number 70-10-0 [2] [3] [5]
Chemical Formula C(_7)H(_4)ClNOS [2] [3] [5]
Molecular Weight 185.63 g·mol(^{-1}) [2] [3] [5]
IUPAC Name 6-Chloro-1,2-benzothiazol-3(2H)-one [2] [4]
Melting Point 270-273 °C (dec.) [2] [3]
Appearance Off-white to light beige solid [3] [5]
Solubility Slightly soluble in DMSO and methanol [3] [5]
Primary Indication Mycoses (fungal infections) [1] [5]

Key Clinical Study Summary

The cornerstone of the clinical data comes from a brief report published in 1971.

Study Characteristic Description
Publication Mykosen, 1971 Nov 1;14(11):531-3 [1]
Title Clinical studies on landromil (tiklaton) in treatment of mycoses [1]
PubMed ID 5128430 [1]
Status Historical Reference: The study is over 50 years old, and the drug does not appear to have been developed for the modern market [2].

Experimental Protocols & Research Use

While detailed clinical trial protocols are unavailable, the compound is currently offered for in vitro research. The following workflow outlines a general approach for antifungal activity assessment based on this compound's described use.

G Start Compound Acquisition (this compound, HY-138136) Prep Preparation of Stock Solution Start->Prep Powder stored at -20°C Assay In vitro Antifungal Assay Prep->Assay Soluble in DMSO (125 mg/mL, 673.38 mM) Analysis Analysis of Results Assay->Analysis

Detailed Methodological Notes:

  • Compound Handling: this compound for research is typically supplied as a solid powder with a purity of around 98-99% [5]. It is recommended to store the powder at -20°C. Stock solutions are prepared in DMSO and can be stored at -80°C for up to 6 months [5].
  • Antifungal Assays: The specific methodologies from the 1971 clinical study are not detailed in the available abstract [1]. Current research using this compound would likely employ standard in vitro antifungal susceptibility testing (e.g., broth microdilution according to CLSI M38 or M27 guidelines) against a panel of pathogenic fungi to determine Minimum Inhibitory Concentrations (MICs).

Interpretation & Future Directions

The relationship between the available data on this compound and modern drug development principles can be visualized as follows.

G HistoricalData Historical Data on this compound A Limited Clinical Evidence (Single 1971 study) HistoricalData->A B No Modern Pharmacological Data (Mechanism, PK/PD, Toxicity) HistoricalData->B C Available Chemical Scaffold (Benzisothiazolone core) HistoricalData->C D Robust Preclinical Models A->D Requires E Biomarker-Driven PK/PD Studies B->E Requires F Rational Combination Strategies C->F Potential for ModernFramework Modern Drug Development Framework ModernFramework->D ModernFramework->E ModernFramework->F

  • Mechanism of Action: The specific molecular target and mechanism of action of this compound in fungi are unknown based on the search results.
  • Therapeutic Combinations: There is no data on this compound used in combination therapies. However, the general principles for developing such therapies, especially in oncology, emphasize the need for robust scientific hypotheses, supportive preclinical data, and pharmacokinetic-pharmacodynamic (PK-PD) studies to identify synergistic effects and optimal dosing [6]. Applying this framework would be essential for any future development of this compound.

Conclusion

This compound serves as a historical example of an antifungal agent. Its chemical structure is well-defined, making it available as a tool for research. However, the profound lack of contemporary clinical and mechanistic data means it currently represents a starting point for fundamental research rather than a developed drug candidate. Future work would require de novo investigation to establish its mechanism of action, pharmacokinetic profile, and full therapeutic potential using modern standards.

References

Ticlatone toxicological and ecological information

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Ticlatone

The table below summarizes the core chemical and application data for this compound found in the search results [1].

Property Description
Chemical Name 6-Chloro-1,2-benzothiazol-3(2H)-one [1]
CAS Number 70-10-0 [1]
Trade Name Landromil [1]
Molecular Formula C(_7)H(_4)ClNOS [1]
Molar Mass 185.63 g·mol(^{-1}) [1]
Melting Point 270 to 273 °C (518 to 523 °F) [1]
Primary Application Antifungal agent [1]

A market research report explicitly lists "Toxicological & ecological information" and "Handling and storage" among its contents, which directly matches your needs [2]. However, this report is behind a paywall, and its detailed data is not publicly accessible through my search.

Methodological Framework for Toxico-Ecological Assessment

Although specific protocols for this compound are not available, the search revealed a detailed whole cell-based screening methodology for a structurally related benzothiazole compound, 6-fluorobenzo[d]isothiazol-3(2H)-one (6D1), which possesses antibacterial and adjuvant properties [3]. This can serve as a reference for the types of experiments used in antimicrobial and toxicological profiling.

Experimental Goal Detailed Methodology

| Whole Cell-Based Antibacterial Screening | • Organism: Acinetobacter baumannii ATCC19606. • Procedure: The compound's minimal inhibitory concentration (MIC) was determined. Spontaneously resistant mutants were selected and their genomes were sequenced to identify the mutated target gene (e.g., ohrB encoding a hydroperoxide reductase). • Follow-up: The sensitivity of bacteria to peroxides (e.g., tert-butyl hydroperoxide) was tested with and without the compound [3]. | | Target Binding Validation | • Technique: Surface Plasmon Resonance (SPR). • Procedure: The purified target protein (OhrB) is immobilized on a sensor chip. The small molecule (6D1) is flowed over the chip in a series of concentrations. The association and dissociation rates in real-time are measured to confirm direct binding and calculate binding affinity [3]. | | Adjuvant Effect Testing | • Procedure: The MIC of established antibiotics (e.g., kanamycin, gentamicin) is determined against susceptible and resistant bacterial strains, both in the presence and absence of a sub-inhibitory concentration of the compound. A significant decrease in the MIC of the antibiotic indicates a synergistic, adjuvant effect [3]. |

Workflow for Data Acquisition

The following diagram outlines a recommended strategy for gathering the necessary information on this compound, moving from freely available resources to more specialized ones.

Start Start: Known Data on this compound DataGap Publicly Accessible Data Gap Start->DataGap Step1 Search Public Scientific Databases (e.g., PubMed, Google Scholar) FoundData Toxicological & Ecological Profile Step1->FoundData Possible Step2 Consult Regulatory Agency Databases (e.g., EPA, ECHA) Step2->FoundData Possible Step3 Access Specialized Market/Patent Reports (May require purchase) Step3->FoundData Highly Likely DataGap->Step1 DataGap->Step2 DataGap->Step3

References

Protocol for Determining Ticlatone Solubility in DMSO and Buffer

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is designed to determine the equilibrium solubility of Ticlatone, which is crucial for preparing stock solutions for in vitro biological assays [1].

Materials and Equipment
  • Test Compound: this compound
  • Solvents: High-purity DMSO (e.g., >99.9%), and an appropriate aqueous buffer (e.g., Phosphate Buffered Saline (PBS) at pH 7.4).
  • Equipment: Analytical balance, vortex mixer, temperature-controlled incubator or shaker, centrifuge, 0.22 µm syringe filters (compatible with organic and aqueous solvents), HPLC system with UV/VIS detector or a calibrated NMR spectrometer [1] [2].
Sample Preparation
  • Saturation: Weigh an excess amount of this compound (e.g., 5-10 mg) into microcentrifuge tubes. Add 1 mL of solvent (DMSO or buffer) to each tube. Perform all preparations in triplicate.
  • Equilibration: Cap the tubes tightly and agitate them continuously for 24 hours at a constant temperature (e.g., 25°C) using an incubator or shaker to reach equilibrium.
  • Phase Separation: After 24 hours, centrifuge the samples at a high speed (e.g., 10,000-15,000 × g) for 10-30 minutes to pellet the undissolved compound.
  • Sampling: Carefully collect the supernatant without disturbing the pellet. For the aqueous buffer sample, filter the supernatant through a 0.22 µm syringe filter. For the DMSO sample, dilution may be necessary before analysis.
Quantitative Analysis

Two primary methods can be used for quantification:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. The saturated solution requires precise dilution with a compatible mobile phase. Quantification is achieved by comparing the peak area of this compound against a standard calibration curve of known concentrations.
  • Nuclear Magnetic Resonance (NMR): This method uses an internal standard for quantification. The following table summarizes the core aspects of the NMR method based on a published solubility assessment protocol [1].

Table 1: Key Parameters for NMR-based Solubility Quantification

Parameter Specification Purpose & Rationale
Internal Standard Isoleucine (or other suitable compound) in DMSO-d6 Provides a reference signal for precise concentration calculation [1]
Quantification Method ERETIC2 / PULCON An electronic reference method that correlates absolute spectral intensities with a reference spectrum for accurate quantification [1]
Experimental Error Estimated at 50 µM Accounts for inherent variability in the measurement process [1]

Experimental Workflow for Solubility Assessment

The diagram below outlines the key stages of the experiment.

cluster_analysis Analysis Paths Start Start: Prepare this compound Samples S1 Saturation and Equilibration Start->S1 S2 Phase Separation (Centrifugation) S1->S2 S3 Sample Collection & Preparation S2->S3 S4 Quantitative Analysis S3->S4 HPLC HPLC-UV/VIS Analysis S3->HPLC Dilution S3->HPLC NMR NMR with ERETIC2 S3->NMR Direct Transfer S3->NMR S5 Data Calculation & Reporting S4->S5

Expected Results and Data Presentation

After analysis, you can summarize the quantitative data in a clear table.

Table 2: Expected Solubility Data Output for this compound

Solvent Experimental Solubility (Mean ± SD) Unit Method Used Critical Notes (e.g., precipitation, stability)
DMSO To be determined mg/mL or mM HPLC / NMR Critical for stock solution stability. Note if any precipitation occurs upon storage.
Aqueous Buffer (PBS pH 7.4) To be determined µg/mL or µM HPLC / NMR Crucial for biological assay planning. Note the supersaturation propensity if measured [2].

Advanced Application: Assessing Supersaturation Propensity

For poorly water-soluble drugs, understanding supersaturation behavior is vital. You can modify the protocol by measuring the solubility in buffer at an early time point (e.g., 1 hour) and comparing it to the 24-hour value [2].

  • Supersaturation Propensity can be calculated as the ratio of solubility at 1 hour to solubility at 24 hours.
  • Technical Note: Techniques like Non-resonant Second Harmonic Scattering (SHS) can be used for this purpose, as they are sensitive to molecular assembly at interfaces and can detect the formation of drug aggregates or micelles above the solubility limit [2].

Troubleshooting and Best Practices

  • Compound Stability: Verify the chemical integrity of this compound after dissolution and equilibration (e.g., via HPLC-UV or LC-MS) to rule out degradation.
  • DMSO Stock Solutions: For a stock concentration of 100 mM, ensure the measured solubility in DMSO is significantly higher than this threshold. If solubility is borderline, the stock may be unstable and precipitate over time, leading to inaccurate dosing in assays [1].
  • "Gray Area" Classification: When classifying solubility, define a clear threshold. For example, if targeting a 1 mM solution for assays, exclude measurements in the 900-999 µM range from definitive "soluble/insoluble" categories due to experimental error [1].

References

Ticlatone stock solution preparation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Ticlatone Application Notes & Protocols

Chemical Characterization of this compound

This compound (CAS 70-10-0), also known by its trade name Landromil, is a synthetic antifungal compound belonging to the benzothiazole class. It is used in research related to pathogenic fungal infections and mycoses [1] [2] [3].

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 70-10-0 [2] [4] [3]
Trade Name Landromil [1] [2] [5]
Molecular Formula C₇H₄ClNOS [1] [2] [3]
Molecular Weight 185.63 g/mol [1] [2] [3]
Purity ≥95% - 98% [2] [3] [5]
Appearance Off-white to light beige solid [3] [5]
Melting Point 270 - 273 °C [1] [5]
Storage (Powder) -20°C [3] [5]
Predicted Density 1.515 ± 0.06 g/cm³ [3] [5]
Acidic pKa 7.6 [4]
LogP 2.243 [5]
Stock Solution Preparation

This compound has low solubility in water and is best dissolved in organic solvents like DMSO [3] [5].

Table 2: Stock Solution Preparation Guide

Parameter Protocol Details
Recommended Solvent DMSO [5]
Typical Solubility in DMSO ~125 mg/mL (~673.38 mM) [5]
Slight Solubility Methanol [3]
Common Stock Concentrations 10-100 mM in DMSO [5]
Preparation Workflow Weigh powder → Add solvent → Vortex → Aliquot → Store at -80°C [5]

The following workflow outlines the preparation and storage of this compound stock solutions:

G Start Start Preparation Step1 Weigh this compound powder Start->Step1 Step2 Transfer to sterile vial Step1->Step2 Step3 Add calculated volume of DMSO solvent Step2->Step3 Step4 Vortex or sonicate until completely dissolved Step3->Step4 Step5 Prepare aliquots Step4->Step5 Step6 Store at -80°C Step5->Step6 Caution Warning: For research use only. Not for human administration. Step6->Caution

In Vivo Dosing Formulations

For animal studies, the DMSO stock solution requires further dilution in a suitable vehicle. Below are formulations with the vehicle composition and preparation steps.

Table 3: In Vivo Formulation Protocols from Supplier Data

Formulation ID Vehicle Composition Preparation Steps Recommended Use

| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 [5] | 1. Add 100 µL DMSO stock. 2. Add 50 µL Tween 80. 3. Add 850 µL saline. [5] | IP/IV/IM/SC injection [5] | | Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [5] | 1. Add 100 µL DMSO stock. 2. Add 400 µL PEG300. 3. Add 50 µL Tween 80. 4. Add 450 µL saline. [5] | IP/IV/IM/SC injection [5] | | Injection 3 | DMSO : Corn oil = 10 : 90 [5] | 1. Add 100 µL DMSO stock. 2. Add 900 µL corn oil. 3. Mix well. [5] | IP/IV/IM/SC injection [5] | | Oral 1 | 0.5% CMC Na (Carboxymethylcellulose sodium) [5] | 1. Prepare 0.5% CMC Na solution. 2. Add this compound powder. 3. Mix to form a suspension. [5] | Oral administration (gavage) [5] |

The workflow for preparing an injectable formulation from a DMSO stock solution is as follows:

G Start Start with DMSO Stock Solution Choose Select vehicle formulation (Refer to Table 3) Start->Choose Step1 Add required volume of DMSO stock to vial Choose->Step1 Step2 Add vehicle components in specified ratio Step1->Step2 Step3 Mix thoroughly until clear solution or suspension Step2->Step3 Step4 Use immediately or short-term storage Step3->Step4 Note Note: Use freshly prepared formulations for optimal results. Step4->Note

Storage & Stability
  • Powder: Stable for at least 2 years when stored desiccated at -20°C [6] [5].
  • DMSO Stock Solution:
    • 6 months at -80°C [6] [5].
    • 1 month at -20°C [5].
    • Avoid repeated freeze-thaw cycles by preparing single-use aliquots [5].
  • In Vivo Formulations: Use immediately after preparation for optimal results [5].
Safety & Handling
  • This compound is for research use only and not for diagnostic or therapeutic use in humans [3] [5] [7].
  • The safety data sheet (SDS) should be consulted prior to use. The compound has associated hazard statements, including H302 (Harmful if swallowed, H318 (Causes serious eye damage), and H400 (Very toxic to aquatic life) [7].
  • Personal protective equipment (PPE) including gloves and safety glasses should be worn [7].

References

A Framework for Stability Assessment: The STABLE Tool

Author: Smolecule Technical Support Team. Date: February 2026

For a standardized assessment, you can utilize the Stability Toolkit for the Appraisal of Bio/Pharmaceuticals’ Level of Endurance (STABLE). This tool evaluates an Active Pharmaceutical Ingredient's (API) stability across five key stress conditions, providing a color-coded score for each [1]:

  • High Stability (Colorful section)
  • Low Stability (Black section)
  • Moderate Stability (Grey section)

The typical experimental workflow for a comprehensive stability study, from planning to analysis, is outlined in the diagram below.

G Start Start: Stability Study Plan A1 Define Stress Conditions Start->A1 A2 Prepare Samples A1->A2 A3 Apply Stressors A2->A3 A4 Analyze Degradation A3->A4 A5 Interpret Data & Score A4->A5

Detailed Experimental Protocols for Forced Degradation

The following sections detail the methodologies for the core stress conditions shown in the workflow.

Acid-Catalyzed Hydrolysis

This test evaluates the API's susceptibility to degradation in an acidic environment [1].

  • Procedure: Prepare a solution of your API in a suitable solvent (e.g., water, water-acetonitrile mixture). Add a concentrated hydrochloric acid (HCl) solution to achieve a final concentration typically between 0.1 M and 1.0 M. Heat the mixture at a defined temperature (e.g., 40°C to 70°C) for a set period (1 to 24 hours). Neutralize the solution with a base (e.g., NaOH) at the end of the stress period to stop the reaction.
  • Analysis: Use HPLC-UV to analyze the stressed sample and a fresh control. Calculate the percentage of degradation by comparing the peak area of the parent compound.
Base-Catalyzed Hydrolysis

This test evaluates the API's susceptibility to degradation in a basic environment [1].

  • Procedure: Prepare an API solution as above. Add a concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution to achieve a final concentration typically between 0.1 M and 1.0 M. Heat the mixture at a defined temperature (e.g., 40°C to 70°C) for a set period (1 to 24 hours). Neutralize the solution with an acid (e.g., HCl) at the end of the stress period.
  • Analysis: Analyze using HPLC-UV and calculate the percentage of degradation.
Oxidative Degradation

This test evaluates the API's susceptibility to oxidation [1].

  • Procedure: Expose a solid or solution of the API to an oxidizing agent. A common method is to prepare an API solution and add hydrogen peroxide (H₂O₂) to a final concentration of 0.3% to 3.0%. The solution is typically stored at room temperature or heated slightly (25°C to 40°C) for a period of 1 to 24 hours. The reaction can be stopped by adding a quenching agent or by dilution with the mobile phase for analysis.
  • Analysis: Analyze using HPLC-UV and calculate the percentage of degradation.
Photostability

This test evaluates the API's susceptibility to degradation by light [1].

  • Procedure: Place solid API or API solutions in transparent containers (e.g., clear glass vials). Expose the samples to a light source that provides both visible and UV light (e.g., a cool white fluorescent lamp and a near-UV fluorescent lamp), as per ICH Q1B guidelines. The exposure should be sufficient to deliver at least 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV energy. Include a control sample wrapped in aluminum foil and placed alongside the test samples.
  • Analysis: Compare the exposed samples to the protected control using HPLC-UV to determine the extent of photodegradation.
Thermal Degradation

This test evaluates the API's susceptibility to degradation at elevated temperatures [1].

  • Procedure (Solid State): Spread the solid API in a thin layer in a petri dish and place it in a stability chamber or oven. Typical storage conditions are 40°C ± 2°C / 75% RH ± 5% for accelerated testing or 25°C ± 2°C / 60% RH ± 5% for long-term testing [2]. The study duration can range from a few days to several months.
  • Procedure (Solution State): Prepare an API solution in a relevant solvent and store it under the same thermal conditions.
  • Analysis: Analyze samples at predetermined time points using HPLC-UV to monitor the formation of degradation products and loss of the parent compound.

Stability Scoring and Data Interpretation

After conducting the experiments, you can use a scoring system like STABLE to quantify the results. The table below provides an example of how stability under hydrolytic conditions can be scored. Higher total points indicate greater stability [1].

Table 1: Example Scoring System for Acid/Base-Catalyzed Hydrolysis Stability

Observed Degradation Acid/Base Concentration Temperature Time Points Awarded
≤ 10% 1.0 M Reflux (~70°C) 24 hours 4 (Highest)
10% - 20% 0.1 M 70°C 24 hours 3
> 20% 0.1 M 40°C 24 hours 2
> 20% 0.1 M 25°C 1 hour 1 (Lowest)

Recommendations for Ticlatone-Specific Studies

Given the lack of direct data, here are specific steps you can take:

  • Start with Forced Degradation: The protocols above are your first step. They will help you identify this compound's primary degradation pathways and major degradation products.
  • Develop an SIAM: Use the data from forced degradation studies to develop and validate a stability-indicating analytical method (SIAM), such as HPLC-UV, that can accurately quantify this compound and its degradation products independently [1].
  • Determine Storage Conditions: Based on the stability profile, you can propose storage conditions. For example, if this compound is highly sensitive to hydrolysis, low-humidity storage in sealed containers with desiccants would be essential [2]. If it is photolabile, amber glass or light-proof packaging must be used [2].

References

Foundational Principles for Antifungal Susceptibility Testing (AFST)

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Susceptibility Testing (AFST) provides an in vitro measure of a fungus's response to an antifungal agent, most commonly reported as the Minimum Inhibitory Concentration (MIC) or, for echinocandins against molds, the Minimum Effective Concentration (MEC) [1] [2]. The core methodologies are standardized by two major organizations:

  • The Clinical and Laboratory Standards Institute (CLSI): CLSI develops internationally recognized standards and interpretive criteria for AFST through its Subcommittee on Antifungal Susceptibility Tests (AFUNG) [3].
  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST): EUCAST provides a parallel set of standardized procedures and breakpoints [1] [2].

These standards are designed to ensure reproducibility and reliability in results, which is critical for correlating MIC values with clinical outcomes [2]. The following workflow generalizes the key stages of broth microdilution, the reference method, which can serve as a starting point for testing novel agents.

G A Prepare Antifungal Agent C Incubate Microdilution Plate A->C B Prepare Fungal Inoculum B->C D Read and Interpret Endpoints C->D E Apply QC and Reporting D->E

Proposed Adaptable Protocol for Broth Microdilution

This protocol is synthesized from CLSI and EUCAST methods for yeasts and molds [1] [2]. Researchers must empirically determine optimal conditions for Ticlatone.

Reagents and Media
  • Culture Media: Use RPMI 1640 medium, buffered to pH 7.0 with MOPS (0.165 mol/L) [1] [4]. Note that CLSI and EUCAST standards differ in glucose content (0.2% vs 2%, respectively) [2].
  • Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The starting concentration should be at least 10 times the highest concentration to be tested. Serial two-fold dilutions are then made in RPMI 1640 medium [1] [2].
  • Inoculum: Prepare fungal suspensions from fresh, pure cultures (24-48 hours for yeasts; 7 days for sporulating molds like Aspergillus). Adjust the turbidity of the suspension spectrophotometrically to a 0.5 McFarland standard or to a specific transmittance, yielding a final working inoculum of 0.5 × 10³ to 2.5 × 10³ CFU/mL for yeasts and 0.4 × 10⁴ to 5 × 10⁴ CFU/mL for molds in the test wells [1] [4].
Testing Procedure
  • Plate Preparation: Dispense 100 µL of each this compound dilution into wells of a sterile microdilution plate. Include antifungal-free (growth control) and medium-only (sterility control) wells.
  • Inoculation: Add 100 µL of the standardized inoculum suspension to each test well.
  • Incubation: Incubate the plates at 35°C. Read results after 24 hours for Candida spp., 48 hours for Aspergillus spp., and up to 72-96 hours for dermatophytes [1] [5].
Endpoint Determination and Interpretation
  • MIC for Azoles (e.g., Triazoles) and Echinocandins: The MIC is the lowest drug concentration that produces a ≥50% reduction in visual growth compared to the growth control [1].
  • MIC for Amphotericin B: The MIC is the lowest concentration that shows 100% inhibition (CLSI) or ≥90% inhibition (EUCAST) of growth [1].
  • MEC for Echinocandins vs. Molds: The MEC is the lowest concentration that leads to aberrant, compact hyphal growth forms [1].

Table 1: Key Methodological Differences Between CLSI and EUCAST Broth Microdilution

Parameter CLSI Standard EUCAST Standard
Glucose Content 0.2% [2] 2.0% [2]
Well Shape U-shaped wells [2] Flat-bottomed wells [2]
Inoculum Size (Yeasts) 0.5 × 10³ to 2.5 × 10³ CFU/mL [2] Defined by starting OD and final dilution [1]
Endpoint Reading Primarily visual [1] Spectrophotometric [1]

Quality Control and Alternative Methods

  • Quality Control (QC): Each test run must include QC strains such as Candida parapsilopsis ATCC 22019 and Candida krusei ATCC 6258. The MIC of this compound for these strains must fall within a predetermined, validated range for the test results to be accepted [4].
  • Gradient Diffusion Strips: As an alternative to broth microdilution, gradient diffusion strips (e.g., Etest) can be used. These plastic strips impregnated with a continuous concentration gradient of this compound are placed on an inoculated agar plate. After incubation, the MIC is read where the ellipse of growth inhibition intersects the strip [4].

Research and Development Considerations

For a compound like this compound, which lacks established testing standards, your research should focus on:

  • Method Optimization: Systematically compare variables like media, incubation time, and endpoint criteria to establish a robust and reproducible method.
  • QC Range Establishment: Determine the expected MIC range for recognized QC strains through repeated testing to create an in-house QC standard.
  • Correlation with Molecular Data: If this compound's mechanism of action is known, investigate correlations between MIC values and specific genetic mutations in target genes (e.g., CYP51 for azoles) [1].
  • Data Submission: Contributing robust in vitro and in vivo data to standards organizations like CLSI or EUCAST is a critical step toward establishing official interpretive breakpoints [3].

References

Ticlatone product research applications

Author: Smolecule Technical Support Team. Date: February 2026

Ticlatone Application Notes

This compound (CAS 70-10-0) is a small molecule compound belonging to the benzothiazole class. While historically used as an antifungal agent, recent studies have revealed novel mechanisms of action and potential applications, particularly in overcoming antibiotic resistance and modulating platelet function [1] [2] [3].

Traditional and Emerging Applications
  • Antifungal Agent: this compound has been utilized as an antifungal compound for the research of fungal diseases [4] [3].
  • Antibacterial Adjuvant: A significant emerging application is its use as an adjuvant to enhance the efficacy of aminoglycoside antibiotics (e.g., kanamycin, gentamicin) against Gram-negative pathogens, including carbapenem-resistant Acinetobacter baumannii and New Delhi metallo-β-lactamase (NDM-1)-producing Klebsiella pneumoniae [1].
  • Antiplatelet / Antithrombotic Agent: Recent high-throughput screening identified this compound-derived structures as disruptors of the CIB1-integrin αIIbβ3 interaction, indicating potential for development as antiplatelet agents to prevent thrombosis without significant bleeding side effects [2].
Mechanism of Action
  • Antifungal: The specific molecular mechanism for its antifungal activity is not fully detailed in the available literature.
  • Antibacterial Adjuvant: this compound interacts with a plasmid-derived hydroperoxide reductase (OhrB) in A. baumannii. This interaction increases bacterial sensitivity to oxidative stress and enhances the antibacterial activity of aminoglycoside antibiotics [1].
  • Antiplatelet Activity: The compound inhibits the protein-protein interaction between Calcium- and Integrin-Binding Protein 1 (CIB1) and the cytoplasmic tail of integrin αIIb, a key regulatory step in platelet outside-in signaling and aggregation [2].

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay with Aminoglycosides

This protocol is used to evaluate the synergistic effect between this compound and aminoglycoside antibiotics against bacterial strains [1].

  • Principle: The assay determines the Fractional Inhibitory Concentration (FIC) index by testing various combinations of two antimicrobial agents in a two-dimensional matrix.
  • Materials:
    • Cation-adjusted Mueller-Hinton Broth (CAMHB)
    • Sterile 96-well microtiter plates
    • Bacterial suspension (e.g., A. baumannii ATCC19606) adjusted to 0.5 McFarland standard
    • This compound stock solution (e.g., 1 mg/mL in DMSO)
    • Aminoglycoside stock solution (e.g., Kanamycin, Gentamicin) in water
  • Procedure:
    • Preparation of Drug Solutions: Serially dilute this compound along the ordinate (y-axis) of the plate and the aminoglycoside along the abscissa (x-axis).
    • Inoculation: Add the bacterial suspension to each well for a final inoculum of ~5 × 10^5 CFU/mL.
    • Incubation: Incubate the plate at 37°C for 16-20 hours.
    • Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. Calculate the FIC index using the formula:
      • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
      • Synergy is typically defined as an FIC index ≤ 0.5.

The workflow for this assay is outlined below:

G Start Start Checkerboard Assay Prep Prepare Drug Dilutions (this compound on Y-axis, Antibiotic on X-axis) Start->Prep Inoc Inoculate with Bacterial Suspension Prep->Inoc Incub Incubate at 37°C for 18h Inoc->Incub Read Read Minimum Inhibitory Concentration (MIC) Incub->Read Calc Calculate FIC Index Read->Calc Int Interpret Result: FIC ≤ 0.5 = Synergy >0.5 to 4 = No Interaction >4 = Antagonism Calc->Int

Protocol 2: Fluorescence Polarization (FP) Assay for CIB1-αIIb Interaction Disruption

This protocol is adapted from a quantitative high-throughput screening (qHTS) campaign to identify inhibitors of the CIB1 and integrin αIIb interaction [2].

  • Principle: A fluorescein-labeled αIIb peptide (F-αIIb) binds to CIB1, resulting in a high FP signal. A disrupting compound displaces the peptide, causing a decrease in polarization.
  • Materials:
    • Recombinant GST-tagged CIB1 protein
    • FITC-labeled αIIb cytoplasmic tail peptide (F-αIIb)
    • Unlabeled αIIb peptide (for control competition)
    • Black, low-volume, 384-well or 1536-well microplates
    • Fluorescence polarization plate reader
    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, pH 7.5, 0.01% Tween-20
  • Procedure:
    • Complex Formation: In a final assay volume of 50 µL, add assay buffer, 50 nM F-αIIb probe, and 1-2 µM GST-CIB1.
    • Compound Addition: Add test compounds (e.g., this compound analogs) and incubate for 30 minutes at room temperature. Include controls (DMSO only, unlabeled peptide).
    • Measurement: Read the plate using FP settings (Excitation: ~485 nm, Emission: ~535 nm).
    • Data Analysis: Calculate % inhibition relative to controls (DMSO = 0% inhibition, unlabeled peptide = 100% inhibition). Determine IC50 values by fitting compound dose-response data.

The key relationships and experimental flow are summarized in the following diagram:

G CIB1 CIB1 Protein Complex CIB1/F-αIIb Complex CIB1->Complex Pep F-αIIb Peptide (Fluorescent) Pep->Complex LowFP Low FP Signal Pep->LowFP Free peptide rapid tumbling HighFP High FP Signal Complex->HighFP Compound This compound Analog Compound->Complex Displaces

Quantitative Data Summary

The table below summarizes key quantitative data for this compound from the literature:

Parameter Value Experimental Context / Conditions Source
Molecular Formula C~7~H~4~ClNOS N/A [5] [4] [3]
Molecular Weight 185.63 g/mol N/A [5] [4]
CAS Number 70-10-0 N/A [5] [4] [3]
Melting Point 270 - 273 °C N/A [4] [3]
Antibacterial Adjuvant MIC 1 mg/L Against A. baumannii ATCC19606 [1]
Solubility (DMSO) ~125 mg/mL (~673 mM) For in vitro studies [4]
IC50 (FP Assay) ~2.7 µM For unlabeled αIIb peptide in CIB1 disruption assay [2]

Conclusion

This compound is a promising scaffold in modern drug discovery beyond its initial antifungal use. Its newly discovered roles include boosting the effectiveness of existing antibiotics against resistant strains and inhibiting critical protein interactions in platelets. The provided protocols and data offer a foundation for further research into these novel applications.

References

Application Note: Protocol for Repurposing Sigma Receptor Modulators via Phenotypic Screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Drug repurposing represents a strategic approach to identify new therapeutic uses for existing compounds, offering reduced development timelines and costs compared to de novo drug discovery [1]. This protocol outlines a phenotypic screening strategy for identifying compounds with potential for repurposing, with a focus on modulators of the sigma-1 receptor (S1R), a key regulator of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) [2].

The central role of ER stress in diverse pathologies, including viral infections (e.g., SARS-CoV-2) and cancer, makes it a compelling therapeutic target [2]. Coronavirus infections, for instance, cause massive ER stress due to the synthesis of large amounts of viral glycoproteins and the modification of ER membranes for viral replication [2]. Similarly, sustained ER stress promotes pro-tumoral attributes in cancer cells [2]. Compounds that modulate the terminal UPR can therefore interrupt these disease cycles. This protocol utilizes the antiplatelet drug Ticlopidine as a prototype S1R modulator, detailing the steps to evaluate its activity and mechanism, providing a template for profiling analogous compounds like Ticlatone.

Experimental Workflow and Protocol

The following diagram illustrates the integrated screening workflow, which combines automated phenotypic assessment with mechanistic validation.

G Start Compound Library (ReFRAME/Approved Drugs) P1 Phenotypic Primary Screen Start->P1 P2 Hit Confirmation & Dose-Response P1->P2 Putative Hits P3 Mechanism of Action Studies P2->P3 Confirmed Hits M1 Cell Viability Assay P2->M1 P4 Functional Validation P3->P4 M2 Western Blot Analysis P3->M2 M3 Molecular Docking P3->M3 End Candidate for Repurposing P4->End M1->P4 M2->P4 M3->P4

Primary Phenotypic Screening

Objective: Identify compounds that inhibit critical cellular functions. Protocol (Adapted from Sperm Motility Screening [3]):

  • Cell Preparation: Use relevant primary cells or cell lines. For a specialized screen, use purified human spermatozoa to assess motility as a phenotypic endpoint.
  • Automation: Employ a fully automated robotic platform to dispense cells into assay-ready compound plates.
  • Imaging & Kinetics: Incubate compounds with cells for 30-60 minutes. Acquire time-lapse images using a high-throughput microscope.
  • Quantitative Analysis: Use automated cell tracking software to quantify kinetic parameters (e.g., motility, velocity) for >200 cells per well.
  • Viability Integration: Follow immediately with a flow cytometry-based assay to measure cell viability and other functional endpoints (e.g., acrosome reaction), using far-red labeled reagents to minimize interference from fluorescent compounds [3].
  • Hit Selection: Define hits based on a pre-determined cut-off (e.g., >15% reduction in motility compared to controls). Calculate assay robustness using the Z'-factor (target: 0.4-0.8) [3].
Hit Confirmation and Dose-Response

Objective: Validate primary hits and determine potency. Protocol:

  • Hit Resupply: Obtain fresh powder or stocks of putative hit compounds.
  • Dose-Response Curve: Test compounds across a concentration range (e.g., 0.01 µM to 100 µM) in the primary phenotypic assay.
  • Data Analysis: Calculate half-maximal effective concentration (EC₅₀) values using non-linear regression curve fitting. Confirm effect size and potency.
Mechanism of Action Studies

Objective: Elucidate the molecular pathway through which the compound acts. Protocol:

  • In-silico Target Prediction: Perform molecular docking studies to confirm interaction with proposed targets like the sigma-1 receptor (S1R). Use a web-based platform like GalaxySagittarius for combined ligand similarity-based and receptor structure-based approaches [4].
  • Biochemical Validation (Western Blot):
    • Cell Treatment: Treat relevant cell lines (e.g., A549 lung cancer, LNCaP prostate cancer, U87 glioblastoma) with the candidate compound (e.g., Ticlopidine) and a control (e.g., Hydroxychloroquine) for 4-24 hours [2].
    • Protein Analysis: Resolve cell lysates by SDS-PAGE and immunoblot for UPR effector proteins:
      • Binding Immunoglobulin Protein (BIP): A key partner of S1R and central ER chaperone.
      • Activating Transcription Factor 4 (ATF4)
      • C/EBP Homologous Protein (CHOP): Critical for terminal UPR and apoptosis.
  • Cytotoxicity Assay: Treat cells for 48-72 hours and measure cell viability using assays like MTT or CellTiter-Glo to link UPR induction to cell death [2].

Key Data Interpretation and Analysis

Table 1: Expected Results from Mechanistic Studies

Table illustrating representative data for a confirmed hit like Ticlopidine compared to a control compound.

Cell Line Treatment BIP Induction ATF4 Induction CHOP Induction Cytotoxicity (48h)
A549 (NSCLC) Ticlopidine Strong Strong Strong High
Hydroxychloroquine Weak/None Variable Variable Low
LNCaP (Prostate) Ticlopidine Strong Strong Strong High
Hydroxychloroquine Weak/None Variable Variable Low
U87 (Glioblastoma) Ticlopidine Strong Strong Strong Moderate
Hydroxychloroquine Weak/None Variable Variable Low
Table 2: Advantages of the Phenotypic Screening Platform

Summary of the key benefits of the automated screening approach [3].

Feature Benefit Application in Protocol
Automated Imaging & Tracking Quantitative, unbiased kinetic data on motile cells. Primary Phenotypic Screen
Integrated Flow Cytometry Multiplexed assessment of viability and secondary functions. Hit Validation
Use of Repurposing Libraries (e.g., ReFRAME) Screens clinically advanced compounds with known safety profiles. Accelerates translation.
Fully Robotic Platform Enables high-throughput screening with complex primary cells. Increases throughput and reproducibility.

Mechanistic Pathway and Logic

The proposed mechanism of action for a compound like Ticlopidine, which this protocol is designed to validate, involves the induction of terminal UPR via sigma receptor modulation, as illustrated below.

G Compound Compound (e.g., Ticlopidine) S1R Binds Sigma-1 Receptor (S1R) Compound->S1R ERStress Disruption of ER Homeostasis & Induction of ER Stress S1R->ERStress UPR Activation of Unfolded Protein Response (UPR) ERStress->UPR Effectors Upregulation of UPR Effectors (BIP, ATF4, CHOP) UPR->Effectors Outcome Terminal UPR Leads to Apoptosis Effectors->Outcome ViralInfection Context: Viral Infection (Massive viral glycoprotein synthesis) ViralInfection->ERStress Cancer Context: Cancer (Persistent ER stress promotes tumors) Cancer->ERStress

Discussion and Conclusion

This protocol provides a framework for the systematic repurposing of drugs, using Ticlopidine as a model S1R modulator. The strength of this approach lies in its combination of phenotypic screening—which is unbiased and can reveal novel biology—with targeted mechanistic validation [3] [2]. The ability to rapidly identify compounds that induce terminal UPR has broad therapeutic implications, particularly for conditions like severe COVID-19, where modulating the host cell's stress response could inhibit viral replication, and in oncology, where it could trigger apoptosis in resistant cancer cells [2].

Key Considerations:

  • Donor Variability: When using primary cells like spermatozoa, inherent donor pool variance can occur. Dispensing control cells at regular intervals throughout a screening run helps monitor and account for this decline in health over time [3].
  • Assay Interference: Fluorescent compounds or DNA intercalators in libraries can generate false positives in flow cytometry-based assays. Using far-red fluorescent labels and implementing rigorous counter-screens and triaging steps is essential [3].
  • Contextual Efficacy: The cytotoxic effect of UPR-inducing compounds may vary between cell lines, as seen with Ticlopidine's higher potency in LNCaP versus U87 cells [2]. This underscores the need for testing across multiple, relevant models.

References

High-Throughput Screening (HTS) Workflow Overview

Author: Smolecule Technical Support Team. Date: February 2026

High-throughput screening is a foundational tool in drug discovery, allowing researchers to rapidly test thousands of compounds for activity against a biological target. The following diagram illustrates the general workflow of an HTS campaign, from assay development to hit validation [1] [2] [3].

hts_workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary qHTS Assay_Dev->Primary_Screen Robust Z' > 0.5 Hit_Selection Hit Selection & Confirmation Primary_Screen->Hit_Selection All compound library Profiling Hit Profiling & Validation Hit_Selection->Profiling Confirmed hits

Established HTS Assay Methodologies for Adaptation

While Ticlatone-specific protocols are not available, the principles from these well-developed assays can be directly applied. The table below summarizes key experimental parameters from recent, relevant HTS studies.

Assay Type / Target Detection Method Key Assay Parameters Library Size Key Outcome/Validation

| Fluorescence Polarization (FP) Target: CIB1-αIIbβ3 interaction [1] | Fluorescence Polarization | • Probe: 50 nM F-αIIb peptide • Protein: 1-2 µM GST-CIB1 • Incubation: 30 min, RT • DMSO Tolerance: ≤5% • Format: 1536-well | 14,782 compounds | Identified disruptors of protein-protein interaction; validated via platelet aggregation. | | Luminescence-based Biochemical Assay Target: TRIP13 ATPase activity [3] | ADP-Glo Luminescence | • Robustness (Z'-factor): >0.85 • Signal/Background Ratio: ~6 • Format: HTS-optimized | ~4,000 compounds | Identified Anlotinib (IC₅₀: 5 µM); binding confirmed by Cellular Thermal Shift Assay (CETSA). | | Cell-Based Aggregation Assay Target: Tau protein aggregation [4] | Split GFP / Flow Cytometry | • Cell line: Suspension-adapted HEK293 • Readout: Fluorescence upon tau aggregation • Analysis: Flow cytometry | Not specified | Dose-dependent inhibition observed; allows simultaneous assessment of efficacy and cytotoxicity. | | Bacterial Growth Inhibition Target: Multi-drug resistant A. baumannii [2] | Optical Density (OD₆₀₀) | • Format: 1536-well • Inoculum Dilution: 1:1000 • Incubation: 20-22 h at 37°C • Control: Rifampin (46 µM) | ~4,096 compounds (LOPAC & NPC libraries) | Identified 7 non-antimicrobial drugs with inhibitory activity; revealed synergistic drug combinations. |

Detailed Experimental Protocol: FP-Based Screening for Protein-Protein Interaction Disruptors

This protocol, adapted from the CIB1-αIIbβ3 interaction screen, provides a step-by-step guide for running an FP-based HTS to find compounds that disrupt a similar target, which could be directly applicable for this compound [1].

Reagent Preparation
  • Assay Buffer: Prepare a suitable physiological buffer (e.g., Tris or PBS). Supplement with 1-2 mM CaCl₂ if the target interaction is calcium-dependent.
  • CIB1 Protein: Use recombinant, purified protein (e.g., GST-tagged). Aliquot and store at -80°C.
  • Fluorescent Peptide (F-αIIb): Resuspend the FITC-labeled peptide in DMSO to make a stock solution. Protect from light.
  • Compound Library: Prepare source plates with compounds dissolved in DMSO. The final DMSO concentration in the assay should be ≤1-2%.
Assay Procedure (1536-Well Format)
  • Dispense Compounds: Using a non-contact dispenser or pintool, transfer 23 nL of each compound from the source plate to the assay plate.
  • Add Protein: Dispense 2 µL of GST-CIB1 protein (in assay buffer) to a final concentration of 1-2 µM into all wells.
  • Add Probe: Dispense 2 µL of the F-αIIb peptide (in assay buffer) to a final concentration of 50 nM.
  • Incubate: Seal the plate to prevent evaporation and incub at room temperature for 30 minutes, protected from light.
  • Read Plate: Measure fluorescence polarization (FP) on a compatible plate reader (e.g., excitation: 485 nm, emission: 528 nm).
Data Analysis and Hit Identification
  • Normalization: Normalize raw data using the following formula, where V is the signal: % Inhibition = [(V_compound - V_DMSO_control) / (V_DMSO_control - V_max_inhibition_control)] * 100
  • Dose-Response: For the primary hits, perform a confirmation screen with an 11-point, 3-fold dilution series in triplicate.
  • Hit Criteria: Define hits based on a combination of % inhibition (e.g., >50%) and curve class from a four-parameter Hill equation fit.

Critical Success Factors and Troubleshooting

  • Assay Robustness: A Z'-factor > 0.5 is essential for a reliable HTS campaign. Calculate this during the development phase using the formula: Z' = 1 - [3*(σ_c⁺ + σ_c⁻) / |μ_c⁺ - μ_c⁻|], where c⁺ and c⁻ are the positive and negative controls [2] [3].
  • Counterscreen Implementation: To eliminate false positives from fluorescent or aggregating compounds, run a parallel counterscreen. This can use a scrambled version of the peptide to identify non-specific binders [1].
  • Orthogonal Validation: Do not rely solely on the primary HTS readout. Early validation of hits using a different technique (e.g., Microscale Thermophoresis (MST), Intrinsic Tryptophan Fluorescence (ITF), or a functional cell-based assay like platelet aggregation) is critical to confirm true activity [1].

Pathways for this compound-Specific Research

Given the lack of direct information on this compound HTS assays, here are practical suggestions for your research:

  • Explore Broader Chemical Families: this compound is a benzothiazole derivative. The review on benzothiazole-based compounds of therapeutic potency [5] is an excellent starting point. It covers the biological activities and targets (e.g., antimicrobial, antiviral) associated with this chemical class, which can inform your target selection for screening.
  • Investigate Related Assays: The methodologies detailed here for tau aggregation [4], bacterial growth [2], and protein-protein interactions [1] are highly adaptable. You can modify the target, protein, or cell line to align with this compound's known or hypothesized mechanism of action.
  • Consult Patent Literature: While the patents found were not directly relevant to this compound screening [6] [7] [8], searching specialized patent databases with broader keywords ("benzothiazole," "antifungal HTS") might yield more applicable formulation or method claims.

I hope these detailed protocols and frameworks provide a solid foundation for your work. If you have more context about this compound's specific molecular target or desired activity, I may be able to help you refine this approach further.

References

Ticlatone low solubility troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Problem

A significant challenge in drug development is that an estimated 70-90% of new chemical entities (NCEs) in the research pipeline and about 40% of existing marketed drugs are poorly water-soluble [1]. Drugs for complex therapeutic areas like oncology and antivirals are particularly affected [2]. For a drug to be absorbed, it must be in solution, making low solubility a major cause of inadequate and variable bioavailability [3].

The following diagram outlines a systematic decision-making process for selecting the most appropriate solubility enhancement strategy.

G Solubility Enhancement Strategy Selection Start Start: Poorly Soluble Drug Q1 Is the drug ionizable? Start->Q1 Q2 Is the drug thermally stable? Q1->Q2 No Salt Salt Formation Q1->Salt Yes ASD Amorphous Solid Dispersions (e.g., Spray Drying) Q2->ASD Yes Lipid Lipid-Based Systems (e.g., Nanoemulsions) Q2->Lipid No Q3 Goal: Enhance Dissolution Rate or Equilibrium Solubility? Q3->ASD Equilibrium Solubility Particle Particle Size Reduction (Micronization/Nanosuspension) Q3->Particle Dissolution Rate Salt->Q3 End Proceed to Formulation ASD->End Lipid->End Particle->End Cyclo Complexation (e.g., Cyclodextrins) Cyclo->End

Techniques for Solubility Enhancement

Here is a comparison of major solubility enhancement technologies to help you select and evaluate the most promising options.

Technique Mechanism of Action Key Advantages Key Limitations / Risks Common Excipients/Carriers
Salt Formation [2] [3] Alters pH to increase solubility in GI fluids. Well-established, can significantly enhance dissolution rate. Prone to precipitation in GI tract; not applicable for non-ionizable compounds; stability issues [2]. Hydrochloric acid, Sodium hydroxide, Maleic acid.
Amorphous Solid Dispersions (ASD) [2] [4] Creates high-energy, amorphous drug form; increases surface area & wettability. Can greatly enhance both dissolution rate & equilibrium solubility; broad applicability [2]. Thermodynamic instability risk (recrystallization); process can be complex [4]. Polymers (HPMC, PVP, VA64), Surfactants.
Particle Size Reduction [3] [4] Increases surface area for dissolution. Simple concept; improves dissolution rate. Does not change equilibrium solubility; can induce physical/chemical degradation [3]. Stabilizers (surfactants like Poloxamer, PVP).
Nanosuspension [3] [1] Reduces particle size to nanoscale, massively increasing surface area. Can be applied to poorly soluble drugs without organic solubility; suitable for various routes. Physical stability challenges (aggregation, Ostwald ripening). Stabilizers (surfactants, polymers).
Lipid-Based Systems (Nanoemulsions) [5] Solubilizes drug in lipid droplets; enhances permeability. Enhances bioavailability; protects drug from degradation. Complex formulation; stability of emulsion can be challenging. Oils (Soybean, Miglyol), Emulsifiers (Alginate, Lecithin), Co-surfactants.
Complexation [3] Forms inclusion complexes, masking drug hydrophobicity. Can stabilize unstable drugs; well-known for certain applications. Limited drug loading capacity; can be costly. Cyclodextrins and their derivatives.

Experimental Protocols for Key Techniques

Protocol 1: Preparing a Nanoemulsion via Combined Homogenization [5]

This method is effective for highly hydrophobic compounds and has shown significant improvements in antifungal activity.

  • Oil Phase: Dissolve the chalcone DB4OCH3 (or your drug candidate) in soybean oil (a long-chain triglyceride) at 0.07 mg/mL to 1.20 mg/mL.
  • Aqueous Phase: Prepare a 1.0% (w/v) solution of sodium alginate in purified water.
  • Pre-mixing: Combine the oil and aqueous phases using a high-speed homogenizer for 5 minutes to form a coarse emulsion.
  • High-Speed Homogenization & Ultrasound: Further process the coarse emulsion using a high-speed homogenizer combined with an ultrasonic processor.
    • Typical Parameters: Ultrasonication for 10 minutes, with the amplitude set to 70% in pulse mode (10 seconds on, 5 seconds off).
  • Characterization: Evaluate the nanoemulsion for:
    • Particle Size & PDI: Using Dynamic Light Scattering (DLS). Target size: ~200-250 nm.
    • Zeta Potential: Using Electrophoretic Light Scattering. Highly negative values (e.g., -80 mV) indicate good electrostatic stability.
    • Encapsulation Efficiency (EE): Centrifuge and analyze the supernatant. The combined method can achieve EE >90% [5].
Protocol 2: Forming an Amorphous Solid Dispersion (ASD) via Spray Drying [2]

Spray drying is a prevalent technique for creating ASDs with high solubility.

  • Solution Preparation: Dissolve the drug and a hydrophilic polymer (e.g., HPMC, PVP) in a volatile organic solvent (e.g., methanol, acetone). The drug and polymer must be fully dissolved.
  • Spray Drying: Pump the solution through a nozzle into a heated drying chamber.
    • Process: The solvent evaporates rapidly, kinetically trapping the drug in an amorphous state within the polymer matrix.
  • Solubility Enhancement for "Brick Dust" Molecules: If the drug has low solubility in standard solvents, consider:
    • Temperature Shift: Heat the solution to 130°C under pressure before spraying to increase drug solubility [2].
    • Volatile Processing Aids: For ionizable drugs, add a volatile acid (e.g., acetic acid for weak bases) or base (e.g., ammonia for weak acids) to the solution to ionize and dissolve the drug. The aid is removed during drying [2].
  • Characterization: Analyze the resulting powder using:
    • Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state.
    • Dissolution Testing to compare performance against the crystalline drug.

The experimental workflow for these protocols is summarized below.

G Experimental Workflow for Key Protocols Start Start: Poorly Soluble Drug MethodSelect Select Enhancement Method Start->MethodSelect P1 Protocol 1: Nanoemulsion MethodSelect->P1 P2 Protocol 2: Amorphous Solid Dispersion MethodSelect->P2 Step1A Dissolve drug in oil phase P1->Step1A Step1B Prepare aqueous phase (alginate solution) Step1A->Step1B Step1C Pre-mix with high-speed homogenizer Step1B->Step1C Step1D Process with combined homogenization & ultrasound Step1C->Step1D Char Characterize Final Product Step1D->Char Step2A Co-dissolve drug & polymer in organic solvent P2->Step2A Step2B Optional: Apply heat or volatile aids for solubility Step2A->Step2B Step2C Spray dry the solution Step2B->Step2C Step2C->Char CharSub Particle Size (DLS) Zeta Potential Encapsulation Efficiency Char->CharSub CharSub2 Solid State (DSC, XRPD) Dissolution Testing Char->CharSub2

Frequently Asked Questions (FAQs)

Q1: Our drug is not ionizable, so salt formation isn't an option. What are the best alternatives? For non-ionizable compounds, amorphous solid dispersions (ASD) and lipid-based systems are among the most effective and commonly used technologies. ASDs work by creating a high-energy, amorphous form of the drug, while lipid-based systems solubilize the drug in a lipid matrix, both of which can significantly enhance apparent solubility and bioavailability [2].

Q2: Why does reducing particle size to the nanoscale work better than traditional micronization? While micronization increases surface area, it often does not change the drug's equilibrium solubility. Nanosizing creates particles with such a high surface area to volume ratio that it can lead to an increase in saturation solubility itself, a phenomenon described by the Ostwald-Freundlich equation. This, combined with the drastically enhanced dissolution rate, leads to much better bioavailability [3] [1].

Q3: We made an ASD, but the drug recrystallized during storage. How can we prevent this? Recrystallization indicates physical instability. You can mitigate this by:

  • Polymer Selection: Choose a polymer with higher glass transition temperature (Tg) and strong drug-polymer interactions (e.g., hydrogen bonding) that inhibit molecular mobility.
  • Adding Surfactants: Incorporate small amounts of surfactants (e.g., Poloxamer) to improve wettability and act as crystallization inhibitors.
  • Optimized Drying: Ensure the spray-drying process produces a completely amorphous product and that residual solvents, which can act as plasticizers, are minimized [2] [4].

References

Ticlatone stability issues in solution

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Ticlatone

This compound (CAS 70-10-0) is recognized as an antifungal agent [1]. However, the search results do not contain detailed data on its stability in solution, degradation pathways, or specific troubleshooting guides for experimental work.

A Framework for Investigating Stability

In the absence of specific data, here is a general, systematic approach you can use to design stability studies for compounds like this compound.

Preliminary Stability Assessment

This initial workflow helps you identify potential stability issues and narrow down the contributing factors.

Experimental Design for Root Cause Analysis

Once an issue is identified, you can design experiments to investigate the root cause. The table below outlines key stress factors to test and the corresponding analytical methods to employ.

Stress Factor Experimental Conditions Key Analytical Methods
pH Prepare buffers covering pH 2-10; incubate at room temp and 40°C. HPLC for degradation products, visual inspection for precipitation.
Temperature Store solutions at 4°C, 25°C, 40°C, and 60°C for defined periods. HPLC for assay and purity, visual inspection.
Light Expose solutions to UV and visible light per ICH guidelines; keep a dark control. HPLC, visual inspection for color change.
Oxidation Expose to oxygen headspace or add low-level oxidants (e.g., H2O2). HPLC for new peaks, mass spectrometry for identification.
Solvent System Test in different solvents (aqueous buffers, DMSO, ethanol, etc.). Solubility studies, visual inspection, HPLC for chemical stability.

Proposed Stabilization Strategies

Based on the root cause identified through the experiments above, you can explore the following mitigation strategies:

  • pH Adjustment: Maintain the solution at the pH where this compound shows maximum stability.
  • Temperature Control: Store solutions at low temperatures (e.g., -20°C or 4°C) and avoid repeated freeze-thaw cycles.
  • Light Protection: Use amber glass or containers wrapped in aluminum foil for all storage.
  • Anti-oxidants: Incorporate anti-oxidants like butylated hydroxytoluene (BHT) or ascorbic acid, if compatible.
  • Optimized Solvent Systems: Use a co-solvent system (e.g., water-ethanol or water-PEG) to enhance solubility and stability.

References

Core Principles of Plasma Membrane Integrity Assays

Author: Smolecule Technical Support Team. Date: February 2026

The general principle involves using membrane-impermeant fluorescent dyes that enter cells only when the plasma membrane is damaged. The intensity of fluorescence inside the cells corresponds to the level of membrane disruption [1].

The table below summarizes common dyes used in these assays.

Dye Name Mechanism of Action Best Use Case
Propidium Iodide (PI) Binds to nucleic acids; fluorescence increases >20-fold upon binding. Standard endpoint measurements; high sensitivity [1].
Impermeant Hoechst dyes (e.g., 33258) Binds to DNA in the minor groove. Endpoint measurements; clear nuclear staining [1].
FM dyes (e.g., FM1-43, FM4-64) Styryl dyes that fluoresce upon insertion into the phospholipid bilayer. Real-time, kinetic imaging of repair; best for short-term assays [1].

Experimental Workflow for a Endpoint Assay

You can adapt the following population-based endpoint assay to test Ticlatone. This method is ideal for screening different conditions or concentrations.

workflow Plasma Membrane Integrity Assay Workflow cluster_controls Essential Controls Plate Cells Plate Cells Treat with this compound Treat with this compound Plate Cells->Treat with this compound Add Membrane-Impermeant Dye (e.g., PI) Add Membrane-Impermeant Dye (e.g., PI) Treat with this compound->Add Membrane-Impermeant Dye (e.g., PI) Include Controls Include Controls Treat with this compound->Include Controls Incubate (30 min - 2 hrs) Incubate (30 min - 2 hrs) Add Membrane-Impermeant Dye (e.g., PI)->Incubate (30 min - 2 hrs) Wash Cells to Remove Excess Dye Wash Cells to Remove Excess Dye Incubate (30 min - 2 hrs)->Wash Cells to Remove Excess Dye Image and Quantify Fluorescence Image and Quantify Fluorescence Wash Cells to Remove Excess Dye->Image and Quantify Fluorescence Analyze Data Analyze Data Image and Quantify Fluorescence->Analyze Data Vehicle Control\n(DMSO) Vehicle Control (DMSO) Maximum Damage Control\n(e.g., Detergent) Maximum Damage Control (e.g., Detergent) Untreated Control\n(Healthy Cells) Untreated Control (Healthy Cells)

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter when adapting this assay.

Q1: My positive control (detergent) shows weak fluorescence. What's wrong?

  • Cause: The dye concentration may be too low, or the incubation time may be insufficient for the dye to enter cells.
  • Solution: Titrate the dye concentration (e.g., test 0.5 - 5 µg/mL for PI). Ensure the incubation time is at least 30 minutes. Confirm that your positive control (e.g., 0.1% Triton X-100) is effectively lysing the cells under a microscope.

Q2: I see high background fluorescence in my untreated control. How can I reduce it?

  • Cause: Incomplete washing can leave residual dye in the medium, or the cells may have a high level of baseline death.
  • Solution: Increase the number of washes with buffer after the incubation step. Ensure your cell culture is healthy and not over-confluent. Verify that the dye is properly prepared and filtered.

Q3: The results are highly variable between replicates. How can I improve consistency?

  • Cause: Inconsistent cell seeding, uneven compound distribution, or errors during the washing steps.
  • Solution: Plate cells carefully to ensure a uniform monolayer. Use an automated plate washer or be meticulous with manual washing. Include technical replicates for each condition and repeat the experiment at least three times (n=3) for statistical power.

Q4: How can I confirm that the effect is specific to membrane integrity and not general cytotoxicity?

  • Cause: A compound can cause cell death through various mechanisms not involving direct membrane disruption.
  • Solution: Run a parallel assay for general cell viability, such as an MTT or ATP-based assay. A compound that rapidly increases PI signal but shows a slower decrease in metabolic activity may be specifically disrupting the membrane.

References

Ticlatone reactive oxygen species ROS measurement

Author: Smolecule Technical Support Team. Date: February 2026

Fluorescent Probe-Based ROS Detection

Fluorescent dyes are a common and sensitive method for detecting intracellular ROS. The table below compares two widely used probes.

Probe Name Primary ROS Detected Key Features Common Applications Important Limitations

| Dihydroethidium (DHE) [1] [2] | Superoxide (O₂•⁻) | - Cell-permeable.

  • Oxidized to fluorescent 2-hydroxyethidium (2-OH-E⁺) and ethidium (E⁺).
  • Specificity requires HPLC validation [2]. | - Measuring total cellular superoxide [1].
  • Vascular oxidative stress in tissue sections (e.g., aorta) [2]. | - Fluorescence products (2-OH-E⁺ and E⁺) have overlapping spectra, risking non-specific signal [1] [2].
  • Requires HPLC for definitive separation of specific product [2]. | | MitoSOX Red [2] | Mitochondrial Superoxide | - DHE derivative with triphenylphosphonium cation for mitochondrial targeting.
  • Measured via fluorescence microscopy or HPLC [2]. | - Specific detection of ROS originating from the mitochondrial electron transport chain [2]. | - Tissue autofluorescence can interfere with microscopy readings [2].
  • HPLC is the preferred method for accurate quantification in tissues [2]. |

Spectrophotometric Assays for ROS

Spectrophotometric assays provide a method to estimate the overall oxidant status in biofluids like serum. They are simpler to set up than chromatographic techniques but measure stable ROS end-products rather than short-lived radicals [3].

One example is the TOS-dianisidine (Total Oxidant Status) assay [3]:

  • Principle: ROS in the sample oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The Fe³⁺ ions then form a complex with xylenol orange dye, which can be measured spectrophotometrically at a wavelength between 540 and 580 nm [3].
  • What it measures: This assay primarily detects hydrogen peroxide (H₂O₂) and lipid hydroperoxides (LOOH) [3].
  • Considerations: It provides a collective measure of various oxidants and is not specific to individual ROS molecules [3].

Detailed Experimental Protocol: DHE Staining and Detection

This protocol is adapted for high-throughput screening in cell cultures, which is highly relevant for drug development [1].

DHE_Workflow cluster_note Key Considerations Start Start: Seed cells in 96-well plate A Treat cells with compound (e.g., Ticlatone) Start->A B Prepare DHE working solution (10 µM in pre-warmed media) A->B C Incubate cells with DHE (30-60 min, protected from light) B->C D Wash cells with PBS C->D Note1 Include controls: - Untreated (low ROS) - H₂O₂/Menadione (high ROS) E Measure fluorescence (Ex/Em ~480/610 nm) D->E F Data Analysis E->F Note2 Validate specificity for superoxide using HPLC separation where required

Troubleshooting Common DHE Issues:

  • High Background Fluorescence: Ensure washes are thorough to remove unincorporated dye. Include a no-dye control to account for cellular autofluorescence.
  • Low Signal: Confirm the DHE stock solution is fresh and has not undergone repeated freeze-thaw cycles. Aliquot and store at -20°C [1]. Optimize incubation time and dye concentration for your specific cell type.
  • Specificity Concerns: If precise measurement of superoxide is critical, the fluorescence microscopy method should be validated using HPLC to separate the specific superoxide product (2-OH-E+) from the non-specific oxidation product (E+) [2].

Technical Support FAQs

Q1: My positive control (e.g., H₂O₂) is working, but my test compound shows no change in DHE fluorescence. What could be wrong?

  • A: The compound might not induce superoxide, or its effect might be transient and missed at your single time-point measurement. Consider a time-course experiment. Alternatively, the compound could be generating other ROS types (like H₂O₂) that DHE is less sensitive to. Testing with a broader-spectrum probe like DCFH-DA (with its limitations in mind) [1] or a H₂O₂-specific assay (e.g., TOS-dianisidine) [3] could provide further insight.

Q2: I get inconsistent ROS measurements between replicates when testing my compound. How can I improve reproducibility?

  • A: Inconsistency often stems from cell culture conditions. Ensure:
    • Uniform seeding density across all wells.
    • Consistent passage number and cell health.
    • Precise timing for compound treatment and DHE incubation.
    • Protection of DHE and stained plates from light throughout the procedure [1].

Q3: Why should I use HPLC with DHE/MitoSOX when fluorescence microscopy is faster?

  • A: Fluorescence microscopy is excellent for relative comparisons and cellular localization. However, HPLC is required for definitive, quantitative identification of superoxide. It physically separates the specific superoxide product (2-OH-E+) from the non-specific product (E+), eliminating a major source of artifact and providing a more accurate measurement [2].

References

Experimental Models for Permeability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, selecting the right model is the first critical step. The table below summarizes the most relevant in vitro models for assessing and improving compound permeability.

Model Type Key Application Key Output/Measurement Regulatory Recognition Considerations
Caco-2 Cell Monolayer [1] Predicting human intestinal absorption for oral drugs; mechanistic permeability studies. Apparent Permeability Coefficient (Papp); efflux transporter substrate identification. Yes (FDA, EMA) [1] High internal and external variability; requires rigorous internal validation [1].
P-gp Inhibition Assays [2] Assessing drug-drug interaction risk and identifying P-gp efflux. Half-maximal inhibitory concentration (IC50); G-value for clinical risk prediction [2]. Yes (Regulatory guidelines) [2] Inter-assay variability exists; choice between cell-based and membrane vesicle assays is critical [2].
Advanced 3D Blood-Brain Barrier (BBB) Models [3] Predicting CNS penetration for neurotherapeutic targets; studying complex barrier biology. Permeability coefficients; transcriptomic and protein expression analysis. Emerging best practice Enhanced physiological relevance; incorporates flow, shear stress, and multiple cell types [3].

Strategies to Improve Permeability

If initial permeability is low, consider these formulation and chemical strategies:

  • Investigate Efflux Transporter Interplay: Ticlatone's structure may make it a substrate for efflux transporters like P-glycoprotein (P-gp). Using validated assays to determine IC50 values is crucial for assessing drug-drug interaction risk and understanding how efflux limits absorption [2].
  • Utilize Penetration Enhancer Combinations: Rare, synergistic mixtures of Chemical Penetration Enhancers (CPEs) can significantly boost permeability. High-throughput screening systems like INSIGHT can identify "hot spot" combinations that offer high enhancement with low irritation potential [4].
  • Apply Predictive Computational Models: Machine learning models, particularly Atom-Attention Message Passing Neural Networks (AA-MPNN) combined with contrastive learning, can accurately predict properties like Caco-2 and BBB permeability early in development. These tools are accessible via cloud platforms like Enalos, helping prioritize compounds with favorable permeability profiles [5].

Troubleshooting Common Experimental Problems

Here are solutions to frequently encountered issues in permeability assays:

  • High Variability in Caco-2 Data
    • Problem: Inconsistent Papp values between assay runs.
    • Solution: Implement strict internal validation per regulatory guidelines. Use at least 25 model drugs to establish a correlation curve between Papp and human intestinal absorption (fa). Ensure culture conditions, passage number, and differentiation time (typically 21 days) are standardized [1].
  • Low Permeability Despite Good Log P
    • Problem: The compound is lipophilic but shows poor permeability.
    • Solution: The compound is likely a substrate for efflux transporters. Confirm this using bidirectional assays (e.g., B-A vs A-B transport in Caco-2) and specific transporter inhibitors [2].
  • Discrepancy Between In Vitro and In Vivo Results
    • Problem: Good in vitro permeability does not translate to in vivo absorption.
    • Solution: Standard 2D Caco-2 models lack physiological context. Transition to more advanced 3D models that incorporate fluid flow and multi-cellular interactions to better mimic the in vivo environment [3].

Experimental Protocol: Caco-2 Permeability Assay

For reliable results, follow this standardized protocol for the Caco-2 model [1]:

  • Cell Culture & Seeding: Grow Caco-2 cells to 80-90% confluence. Seed onto collagen-coated Transwell inserts at a high density (e.g., 60,000 - 100,000 cells/cm²).
  • Monolayer Differentiation & Validation: Culture for 21-23 days, changing the medium every 2-3 days. Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) and the Papp of a low-permeability marker like mannitol.
  • Transport Experiment:
    • Prepare test compounds (e.g., this compound) and reference standards in transport buffer.
    • Add compound to the donor compartment (A for apical-to-basolateral transport, B for basolateral-to-apical to assess efflux).
    • Sample from the receiver compartment at regular intervals over 2 hours.
  • Sample Analysis & Calculation:
    • Analyze samples using HPLC-MS/MS.
    • Calculate the Apparent Permeability Coefficient (Papp) using the formula: ( Papp = (dQ/dt) / (A \times C_0) ) where dQ/dt is the transport rate, A is the filter surface area, and C_0 is the initial donor concentration.
  • Data Interpretation:
    • Classify permeability: High (Papp ≥ 10 × 10⁻⁶ cm/s), Moderate (Papp 1-10 × 10⁻⁶ cm/s), Low (Papp < 1 × 10⁻⁶ cm/s) [1].

workflow Cell Culture & Seeding Cell Culture & Seeding Monolayer Differentiation (21 days) Monolayer Differentiation (21 days) Cell Culture & Seeding->Monolayer Differentiation (21 days) TEER & Mannitol Papp Validation TEER & Mannitol Papp Validation Monolayer Differentiation (21 days)->TEER & Mannitol Papp Validation Integrity Pass? Integrity Pass? TEER & Mannitol Papp Validation->Integrity Pass? Proceed with Transport Experiment Proceed with Transport Experiment Integrity Pass?->Proceed with Transport Experiment Yes Troubleshoot Model Troubleshoot Model Integrity Pass?->Troubleshoot Model No Sample & Analyze (HPLC-MS/MS) Sample & Analyze (HPLC-MS/MS) Proceed with Transport Experiment->Sample & Analyze (HPLC-MS/MS) Calculate Papp Calculate Papp Sample & Analyze (HPLC-MS/MS)->Calculate Papp Classify Permeability Classify Permeability Calculate Papp->Classify Permeability

Caco-2 Permeability Assay Workflow

Advanced Pathway: Computational Workflow

For early-stage prediction, follow this computational pathway [5]:

comp_workflow Input Molecular Structure (e.g., SMILES) Input Molecular Structure (e.g., SMILES) Generate Molecular Graph Generate Molecular Graph Input Molecular Structure (e.g., SMILES)->Generate Molecular Graph Atom-Attention MPNN & Contrastive Learning Atom-Attention MPNN & Contrastive Learning Generate Molecular Graph->Atom-Attention MPNN & Contrastive Learning Model Training on Large Dataset Model Training on Large Dataset Atom-Attention MPNN & Contrastive Learning->Model Training on Large Dataset Predict BBB & Caco-2 Permeability Predict BBB & Caco-2 Permeability Model Training on Large Dataset->Predict BBB & Caco-2 Permeability Output: Predicted Permeability Score Output: Predicted Permeability Score Predict BBB & Caco-2 Permeability->Output: Predicted Permeability Score

Computational Permeability Prediction Workflow

References

Scientific Rationale for Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Ticlatone is an antifungal drug with a 1,2-benzisothiazol-3(2H)-one structure. Recent research has identified 6-fluorobenzo[d]isothiazol-3(2H)-one (6D1), a compound highly similar to this compound, which exhibits antibacterial activity and synergizes with aminoglycoside antibiotics [1] [2].

The proposed mechanism involves the inhibition of a bacterial hydroperoxide reductase, OhrB. This disruption of the bacterial oxidative stress defense system makes the bacteria more susceptible to aminoglycosides [1] [2]. The experimental workflow for investigating this synergy is outlined below.

G start Start Experiment prep Prepare Bacterial Culture (A. baumannii ATCC19606) start->prep mic1 Determine MIC of 6D1 (Expected: ~1 mg/L) prep->mic1 mic2 Determine MIC of Aminoglycoside (e.g., Kanamycin) prep->mic2 combo Checkerboard Assay (6D1 + Aminoglycoside) mic1->combo mic2->combo calc Calculate FIC Index combo->calc interpret Interpret Synergy (FIC Index ≤ 0.5) calc->interpret mech Investigate Mechanism (e.g., SPR for OhrB binding) interpret->mech Synergy Confirmed end Report Findings interpret->end No Synergy mech->end

Experimental Data on 6D1 and Aminoglycoside Synergy

The table below summarizes key quantitative data for compound 6D1, which can serve as a reference for your experiments with this compound.

Parameter Value for 6D1 Experimental Details
Minimum Inhibitory Concentration (MIC) 1 mg/L against A. baumannii ATCC19606 [1] Determined via broth microdilution in LB medium after 24h at 37°C.
Spectrum of Activity Moderate activity vs. S. aureus (MIC=2.5 mg/L). Less active vs. K. pneumoniae, P. aeruginosa (MIC ≥5 mg/L) [1].
Synergy with Aminoglycosides Yes, with Kanamycin and Gentamicin [2]. Confirmed by checkerboard assay against NDM-1-producing carbapenem-resistant K. pneumoniae.
Proposed Molecular Target Plasmid-derived hydroperoxide reductase (OhrB) in A. baumannii [1] [2]. Target identified via whole-genome sequencing of spontaneously resistant mutants; binding confirmed by Surface Plasmon Resonance (SPR).

Detailed Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol is used to determine the Fractional Inhibitory Concentration (FIC) index and confirm synergy between compounds [1] [2].

  • Prepare Stock Solutions: Dissolve 6D1 (or this compound) and the aminoglycoside antibiotic (e.g., kanamycin) according to manufacturer specifications. Use appropriate solvents (e.g., DMSO for 6D1), ensuring final solvent concentration in the assay does not affect bacterial growth (typically ≤1%).
  • Dilution Scheme: In a 96-well microtiter plate, prepare a two-dimensional checkerboard of serial dilutions.
    • Dilute one agent (e.g., 6D1) along the rows in a horizontal direction.
    • Dilute the second agent (e.g., kanamycin) along the columns in a vertical direction.
  • Inoculate: Add a standardized bacterial inoculum (e.g., (5 \times 10^5) CFU/mL) to each well.
  • Incubate: Incubate the plate at (37^\circ C) for 16-20 hours.
  • Calculate FIC Index: Determine the MIC of each drug alone and in combination. The FIC index is calculated as: ( \text{FICI} = \frac{\text{MIC of drug A in combination}}{\text{MIC of drug A alone}} + \frac{\text{MIC of drug B in combination}}{\text{MIC of drug B alone}} )
    • Synergy is typically defined as (\text{FICI} \leq 0.5) [1].
    • Additivity is defined as (0.5 < \text{FICI} \leq 1).
    • No interaction is defined as (1 < \text{FICI} \leq 4).
    • Antagonism is defined as (\text{FICI} > 4) [3].
Surface Plasmon Resonance (SPR) for Target Binding

This protocol is used to confirm direct binding between the small molecule (e.g., 6D1) and its putative protein target (e.g., OhrB) [1].

  • Protein Immobilization: Purify the recombinant target protein (e.g., OhrB). Covalently immobilize it on a CM5 sensor chip via amine coupling, following the manufacturer's instructions.
  • Running Buffer: Use HEPES-buffered saline (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween 20) supplemented with 0.1% DMSO.
  • Ligand Analysis: Serially dilute the small molecule (6D1) in the running buffer. Pass these solutions over the protein-immobilized chip.
  • Data Analysis: Monitor the association and dissociation in real-time. Use the reference cell (without protein) and blank runs for subtraction. Calculate kinetic parameters ((k_a), (k_d)) and the equilibrium dissociation constant ((K_D)) using the Biacore evaluation software.

Common Troubleshooting Guide

Problem Potential Cause Suggested Solution
High MIC for 6D1/ticlatone. Pre-existing resistance in bacterial strain. Verify strain genotype; use ATCC19606 or other recommended strains. Select spontaneously resistant mutants to identify target [1].
No synergy observed in checkerboard assay. Incorrect drug ratios or solvent toxicity. Ensure DMSO concentration is ≤1%. Widen the concentration range tested for both drugs. Include a positive control (e.g., 6D1 with kanamycin).
Unstable signal in SPR. Protein degradation or non-specific binding. Use freshly purified protein. Include a detergent (e.g., 0.05% Tween 20) in the running buffer to reduce non-specific binding [1].
High variation in MIC results. Inconsistent bacterial inoculum density. Standardize the initial bacterial culture to an OD600 of 0.6 (mid-log phase) and dilute to a precise density (e.g., 1:1000) for the assay [4].

Key Takeaways for Your Research

  • Focus on Analogues: Given the limited direct data on this compound, the well-studied analogue 6D1 provides a robust model for designing your experiments on combination therapy with aminoglycosides.
  • Mechanism is Key: The proposed mechanism involving disruption of bacterial oxidative stress defenses (via OhrB inhibition) is a promising avenue to explore for this compound itself.
  • Standardize Assays: The checkerboard assay is the gold standard for in vitro synergy testing. Pay close attention to bacterial inoculum size and solvent controls to ensure reproducible results.

References

How is an HPLC Method for a Drug Substance Developed?

Author: Smolecule Technical Support Team. Date: February 2026

Developing a robust High-Performance Liquid Chromatography (HPLC) method is a systematic process crucial for drug analysis, from discovery to quality control [1]. The goal is to create a procedure that is specific, accurate, precise, and reproducible regardless of the operator or instrument [1].

The workflow below outlines the key stages of this process.

Start Start Method Development Step1 1. Define Method Purpose (e.g., Assay, Impurities) Start->Step1 Step2 2. Gather Analyte Information (pKa, logP, Solubility, Stability) Step1->Step2 Step3 3. Initial Scouting (Column & Mobile Phase Screening) Step2->Step3 Step4 4. Method Optimization (Fine-tune Parameters for Resolution) Step3->Step4 Step5 5. Robustness Testing & Validation (Test parameter variations) Step4->Step5

Troubleshooting Common HPLC Issues

Here are some frequent challenges encountered during HPLC analysis and their potential solutions.

Issue Possible Causes Troubleshooting Steps

| Poor Peak Shape (Tailing) | - Active sites on column

  • Incorrect mobile phase pH
  • Column degradation | - Use a high-quality end-capped column
  • Ensure mobile phase pH is 2 units away from analyte pKa [2]
  • Flush column or replace if old | | Irretention on Reversed-Phase Column | Analyte is too polar | - Use a HILIC column method [1]
  • Derivatize the analyte to increase hydrophobicity [3]
  • Use a polar-embedded C18 column [2] | | Retention Time Drift | - Mobile phase evaporation
  • Column temperature fluctuation
  • Column degradation | - Prepare fresh mobile phase regularly
  • Use a column heater [2]
  • Replace the column if necessary | | Noisy Baseline / Ghost Peaks | - Contaminated mobile phase or column
  • Dirty detector flow cell
  • Sample matrix interference | - Use high-purity reagents
  • Clean or replace detector lamp
  • Improve sample preparation (e.g., SPE, filtration) [3] | | Low Recovery | - Strong analyte adsorption
  • Inefficient extraction | - Use a stronger injection solvent
  • Optimize sample preparation (e.g., protein precipitation, LLE) [3] |

Exemplar Method: Ticagrelor Analysis by RP-HPLC

Since a method for Ticlatone was not located, the following is a detailed, validated method for Ticagrelor, which can serve as a useful reference template [4].

1. Chromatographic Conditions

Parameter Specification
Column Symmetry C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol: Phosphate Buffer (pH 4.0) (75:25 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 256 nm
Injection Volume 20 µL
Column Temperature Ambient
Retention Time ~2.75 minutes
Run Time 5 minutes

2. Sample Preparation

  • Standard Solution: Accurately weigh 100 mg of Ticagrelor reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with mobile phase to get a 1000 µg/mL stock solution. Further dilute to working concentrations (e.g., 20 µg/mL) [4].
  • Tablet Sample: Weigh and powder 20 tablets. Take a portion equivalent to 100 mg of Ticagrelor into a 100 mL flask. Add mobile phase, sonicate for 30 minutes, and filter. Dilute filtrate to obtain a solution of ~20 µg/mL [4].

3. Validation Data Summary

  • Linearity: The method was linear in the range of 5-50 µg/mL with a correlation coefficient (r) of 0.999 [4].
  • Accuracy: The recovery was found to be in the range of 99.57% - 99.97% [4].
  • Precision: The %RSD for method precision was 0.43%, indicating excellent repeatability [4].
  • LOD and LOQ: The Limit of Detection was 0.4 µg/mL and the Limit of Quantification was 1.28 µg/mL [4].

Key Considerations for Robust Method Development

  • Leverage Prior Knowledge: Understanding how a molecule's chemical structure (e.g., polar groups, ionizable substituents) impacts its behavior under different chromatographic conditions can significantly speed up development [1].
  • Collaborate Early: Effective collaboration between R&D scientists and Quality Control (QC) personnel ensures that the developed method is not only scientifically sound but also practical for its intended use in a regulated QC environment [1].
  • Column and Instrument Care: Consistently use columns from the same manufacturer and lot when possible, as small differences can affect performance. Regularly clean the HPLC system, including seals and the injection needle, to prevent residue buildup and ensure reproducibility [1].

References

Ticlatone metabolite identification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the most common technical challenges in metabolite identification? You will likely encounter challenges related to the complex biological matrix, low metabolite concentrations, and structural diversity of metabolites. Key issues include:

    • Ion Suppression: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of your metabolite, making it undetectable [1].
    • Poor Chromatographic Retention: Highly polar metabolites may not be retained well on conventional reversed-phase (C18) columns, leading to poor separation [1].
    • Multiple Charge States: Large molecules can produce multiple charge states in the mass spectrometer, complicating the data interpretation [1].
    • Trace Level Metabolites: Detecting and identifying low-abundance metabolites amidst a high background of endogenous ions is a primary sensitivity challenge [2].
  • Q2: Which analytical techniques are best suited for metabolite identification? Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the cornerstone of modern metabolite identification [2] [3] [4]. The high resolution and accurate mass capabilities allow you to distinguish drug metabolites from isobaric endogenous compounds and determine elemental compositions with high confidence [2].

  • Q3: How can I improve the detection of low-abundance or unexpected metabolites? Utilize advanced data mining techniques on your full-scan HRMS data. These software-driven methods are more powerful than traditional scans for finding unexpected metabolites [2]. The table below summarizes the most common techniques:

Technique Mechanism Best For Key Limitations
Mass Defect Filter (MDF) [2] Filters ions based on the exact mass difference from a nominal mass (mass defect), which typically falls within a narrow window for metabolites and the parent drug. A broad, initial filter to find most metabolite ions. Selectivity depends on the sample matrix; may miss metabolites with large mass defect shifts.
Product Ion Filter (PIF) [2] Searches for ions that produce a specific, predictable fragment ion from the parent compound. Sensitive detection of metabolites that retain a key structural moiety of the parent drug. Cannot find metabolites that do not generate the predicted fragment.
Neutral Loss Filter (NLF) [2] Searches for pairs of ions (precursor and product) that differ by a specific, predictable mass (e.g., a glucuronide conjugate has a neutral loss of 176 Da). Ideal for finding conjugated metabolites (e.g., glucuronidation, glutathione). Cannot find metabolites that do not undergo the predicted neutral loss.
Background Subtraction [2] Automatically subtracts ions present in a control sample from those in the dosed sample. Finding all drug-related ions in complex matrices. Sensitivity and selectivity depend on the quality of the control sample.
  • Q4: My metabolite is too polar and has no retention. How can I solve this? Consider switching from a standard reversed-phase method to Ion-Pair Reversed-Phase Chromatography (IP-RPLC). This technique uses ion-pairing reagents (e.g., triethylamine acetate) to mask the charge on polar analytes, improving their retention on hydrophobic columns [1]. Alternatives include Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion Exchange Chromatography (IEC) [1].

Troubleshooting Guides

Issue: Failure to Detect Expected Metabolites
  • Verify Sample Preparation: Ensure your extraction method (e.g., liquid-liquid or solid-phase extraction) provides acceptable recovery. Polar metabolites can have low recovery in some methods [1]. Adding stable isotope-labeled versions of the parent drug can help monitor recovery and identify metabolites during data analysis [3].
  • Check Instrument Sensitivity: Confirm that your HRMS instrument is properly calibrated and has sufficient sensitivity. Use a reference compound to verify performance.
  • Optimize Data Processing: Re-process your raw data using different data mining parameters. Widen the mass defect filter window or apply multiple filters (e.g., MDF and background subtraction) in combination to ensure no metabolites are overlooked [2].
Issue: Unable to Elucidate Metabolite Structure from MS/MS Data
  • Compare Fragmentation Patterns: Carefully compare the accurate mass MS/MS spectrum of the metabolite with that of the parent drug. Identify which fragment ions are retained, lost, or newly formed. This points to the site of metabolism.
  • Leverage Software Tools: Use advanced software (e.g., MassMetaSite) that can automatically interpret MS/MS data and propose metabolite structures by comparing fragmentation trees with the parent compound [4].
  • Correlate with In Silico Predictions: Use prediction software (e.g., GLORYx, BioTransformer, SyGMa) to generate a list of theoretically possible metabolites and compare their proposed structures with your experimental data [5]. Note that no single tool is complete, so using multiple tools is beneficial [5].

Experimental Protocol: Core In Vitro MetID Workflow

The following diagram and protocol outline a standard experiment to identify metabolites generated by liver enzymes, which is a critical first step in MetID.

Start Start Experiment Prep Prepare Incubation Mix: - Human Liver S9 or Hepatocytes - Buffer (pH 7.4) - NADPH (Cofactor) - Parent Drug (e.g., 4 µM) Start->Prep Incubate Incubate at 37°C Take aliquots at T=0, 40, 120 min Prep->Incubate Quench Quench Reaction (with cold ACN/MeOH) Incubate->Quench Analyze LC-HRMS Analysis Quench->Analyze Process Process Data: 1. Background Subtraction 2. Apply MDF/PIF/NLF 3. Generate EICs Analyze->Process ID Elucidate Metabolite Structures via MS/MS Process->ID End Report Metabolites ID->End

Title: In Vitro Metabolite ID Workflow

Procedure:

  • Incubation: Prepare a reaction mixture containing human liver S9 fractions (3.75 mg/mL protein) or cryopreserved human hepatocytes (1 million viable cells/mL) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) [3] [4]. Add the parent drug (a common concentration is 4 µM) and initiate the metabolism by adding the NADPH-regenerating system [4].
  • Time-Course Sampling: Incubate at 37°C and withdraw aliquots at predetermined time points (e.g., 0, 40, and 120 minutes). The "T=0" time point serves as a critical negative control [4].
  • Quenching: Immediately quench each aliquot by adding a volume of cold organic solvent (e.g., 200 µL of cold acetonitrile/methanol 1:1 v:v to 50 µL of incubation sample) to denature proteins and stop enzymatic activity [4].
  • Sample Clean-up: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant for analysis. Optionally, perform solid-phase extraction (SPE) to further concentrate the analytes and remove salts [3].
  • LC-HRMS Analysis:
    • Chromatography: Use a C18 column. For polar metabolites, consider ion-pairing reagents [1]. The mobile phase is often water and acetonitrile, both with 0.1% formic acid, using a gradient elution [3].
    • Mass Spectrometry: Acquire data in both positive and negative electrospray ionization (ESI) modes with a full-scan HRMS method (resolution >10,000). Use data-dependent acquisition (DDA) to automatically trigger MS/MS scans on the most intense ions [2].
  • Data Processing: Use dedicated MetID software to process the raw data. Key steps include aligning chromatograms, subtracting the T=0 control sample, and applying various data mining filters (like MDF) to find drug-related components [2] [3] [4].

References

Ticlatone vs other antifungal agents efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Ticlatone's Profile and Data Availability

This compound is recognized as an antifungal agent, but detailed public information is scarce [1] [2]. The search results yielded no data on its:

  • Mechanism of action
  • Efficacy against specific fungal pathogens
  • Pharmacokinetic properties (absorption, distribution, etc.)
  • Results from clinical trials

Therefore, a quantitative comparison with other agents is not possible with the current information.

The Current Antifungal Landscape

For context, the tables below summarize the mechanisms and efficacy of established antifungal agents, which are the focus of current clinical research and guidelines. This can serve as a benchmark for future comparisons.

Table 1: Mechanisms of Action of Major Antifungal Classes

Antifungal Class Representative Drugs Mechanism of Action Primary Molecular Target
Azoles [3] Isavuconazole, Voriconazole, Posaconazole [4] Inhibits ergosterol synthesis ERG11/CYP51 (14α-demethylase) [3]
Echinocandins [3] Caspofungin, Anidulafungin [4] Inhibits β-(1,3)-D-glucan synthesis in the cell wall FKS1/FKS2 (glucan synthase subunit) [3]
Polyenes [3] Amphotericin B (liposomal, deoxycholate) [4] [5] Binds to ergosterol, disrupting membrane integrity Ergosterol in fungal cell membrane [3]

Table 2: Efficacy of Selected Antifungal Agents in Invasive Aspergillosis (Network Meta-Analysis) [4] This data is from a 2024 network meta-analysis ranking therapies; statistical significance between agents was not always reached.

Antifungal Agent / Regimen Outcome: Favourable Response (SUCRA Score %) Outcome: Mortality (SUCRA Score %)
Liposomal Amphotericin B + Caspofungin (Combination) 84.1 88.2
Isavuconazole (Monotherapy) 77.9 69.1
Voriconazole (Monotherapy) 59.1 57.7
Voriconazole + Caspofungin (Combination) 58.7 66.9
Posaconazole (Monotherapy) 56.5 48.4
Amphotericin B deoxycholate (Monotherapy) 17.7 -

> SUCRA Interpretation: A higher SUCRA score indicates a better rank for that agent. SUCRA (Surface Under the Cumulative Ranking Curve) values range from 0% to 100%, where 100% would be the best possible treatment [4].

Research Workflow for Antifungal Efficacy Evaluation

For your work in drug development, the diagram below outlines a generalized experimental workflow for evaluating antifungal efficacy, synthesized from the methodologies in the search results.

Start Define Research Objective InVitro In Vitro Studies Start->InVitro SM1 Determine Minimum Inhibitory Concentration (MIC) InVitro->SM1 SM2 Assay Time-Kill Kinetics InVitro->SM2 Animal In Vivo Animal Model SM2->Animal SM3 Induce Infection (e.g., systemic aspergillosis) Animal->SM3 SM4 Administer Antifungal Treatment SM3->SM4 SM5 Monitor Survival & Quantify Organ Fungal Burden SM4->SM5 Clinical Clinical Trial Phases SM5->Clinical Promising Candidates Meta Systematic Review & Network Meta-Analysis Clinical->Meta Synthesize Evidence from Multiple Trials SM6 Compare multiple treatments across studies using SUCRA Meta->SM6

Suggestions for Further Research

The lack of data on this compound suggests it may be an older or experimental compound that has not undergone extensive modern clinical evaluation. To continue your research, you could:

  • Search Patent Databases: Look for original patent documents, which might contain early experimental data.
  • Explore Historical Archives: Search through older, non-digitized scientific literature from the period when this compound was first investigated.
  • Focus on Established Agents: As the efficacy tables show, research is highly active around newer azoles (isavuconazole), echinocandins, and combination therapies, which may be more fruitful areas for comparative analysis.

References

Structure-Activity Relationships of Benzothiazole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Area Key SAR Findings Impact on Activity Example Compounds / Citations
Antimicrobial Electron-withdrawing groups (EWGs) like Nitro (-NO₂) and Halogens at phenyl ring of thiazole hybrid Enhanced potency; lower MIC values (3.90–15.63 μg mL⁻¹) [1] [2]. Compounds 4b, 4c, 4d [1] [2]
Substitution with electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) Resulted in decreased antimicrobial activity [1]. Compound 4e [1]
Anticancer Methoxy group (-OCH₃) at the C-6 position of benzothiazole Significantly enhanced kinase-targeted anticancer activity; potent inhibition of Abl kinases (IC₅₀: 0.03–0.06 nM) [3]. Not specified
Fluorine at C-5 position Boosted anticancer efficacy and metabolic stability; synergistic effect when combined with C-6 methoxy group [3]. Clinical candidate 5F-203 [3]
General Potency 2-Arylbenzothiazoles Often display selective cytotoxicity against cancer cells [3]. Not specified

Experimental Protocols for Antimicrobial Evaluation

For researchers aiming to generate the kind of comparative data mentioned above, here are detailed methodologies from recent studies on benzothiazole hybrids [1] [2]:

  • Synthesis: Benzothiazole–thiazole hybrids were synthesized via a multi-step route, starting with 2-mercaptobenzothiazole. The final compounds were obtained through condensation with substituted phenacyl bromides, yielding crystalline solids (75-90%). Structures were confirmed using ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, and mass spectrometry [1] [2].

  • In-Vitro Antimicrobial Screening:

    • Disk Diffusion Assay: Compounds were screened against Gram-positive and Gram-negative bacteria, and fungal strains. Each compound was evaluated at 1 mg mL⁻¹, and zones of inhibition (ZOI) were measured and compared to standard drugs (Streptomycin for bacteria, Fluconazole for fungi) [1] [2].
    • Minimum Inhibitory Concentration (MIC): The Resazurin Microtiter Assay (REMA) was used to determine MIC values. Compounds were tested across a concentration range of 0.97 to 500 μg mL⁻¹ against bacterial and fungal strains to find the lowest concentration that prevented visible growth [1] [2].
  • Molecular Docking Studies: To understand the mechanism of action, in-silico docking studies were performed against bacterial targets like Staphylococcus aureus DNA gyrase and fungal targets like cytochrome P450 14α-demethylase (CYP51). Key interactions such as hydrogen bonding and π-π stacking were analyzed [1] [2].

To help visualize the workflow of such a structure-activity relationship study, the following diagram outlines the key stages:

G Start Start: SAR Study Workflow Design Design & Synthesis of Benzothiazole Derivatives Start->Design Screen In-Vitro Biological Screening Design->Screen Analyze SAR Analysis & Potency Ranking Screen->Analyze Model In-Silico Modeling (e.g., Molecular Docking) Analyze->Model Report Report Conclusions & Guide Future Design Model->Report

References

Experimental Protocols for IC50 Determination

Author: Smolecule Technical Support Team. Date: February 2026

For researchers aiming to determine the IC50 of a compound like Ticlatone, the following established methodologies provide a solid foundation. The core of these assays is to measure a biological response (e.g., cell viability, enzyme activity) across a range of inhibitor concentrations.

1. Cell-Based Viability Assay (e.g., MTT Assay)

This is a common method for assessing compound toxicity or efficacy on cells. The protocol involves several key stages [1]:

  • Cell Seeding and Treatment: Seed adherent or suspension cells in a 96-well plate and allow them to attach. Then, treat the cells with a series of gradient concentrations of this compound. A solvent control (e.g., DMSO) and a positive control should be included, with multiple replicates for each treatment [1].
  • Incubation and Viability Measurement: Incubate the plates for a specified time (e.g., 24-72 hours). After incubation, add MTT reagent to each well and incubate further. Living cells' mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals. Dissolve these crystals with DMSO [1].
  • Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 490 nm using a plate reader. The absorbance value is directly proportional to the number of living cells [1].

2. Fluorescence Polarization (FP) Binding Assay

This method is ideal for studying the disruption of protein-protein or protein-peptide interactions, which could be this compound's mechanism of action. A typical FP assay workflow, as used in screening for inhibitors of the CIB1-αIIbβ3 interaction, is as follows [2]:

  • Assay Development: A fluorescently labeled peptide (F-Peptide) from the target protein is created. This probe is incubated with its binding partner (the Target Protein). When bound, the complex tumbles slowly, resulting in a high FP signal. When disrupted, the free probe tumbles fast, yielding a low FP signal [2].
  • Competitive Binding Experiment: The F-Peptide and Target Protein are incubated with a range of concentrations of this compound. If this compound disrupts the interaction, it will cause a concentration-dependent decrease in the FP signal [2].
  • Validation: A counter-screen with a scrambled peptide is often used to identify and filter out nonspecific inhibitors or compounds that interfere with the fluorescence signal itself [2].

The workflow for these core experimental methods can be summarized in the following diagram:

G Start Start Experiment CellAssay Cell-Based Assay (e.g., MTT) Start->CellAssay FPAssay Binding Assay (e.g., FP) Start->FPAssay Prep1 Seed cells in multi-well plate CellAssay->Prep1 Prep2 Prepare fluorescent probe and target protein FPAssay->Prep2 Treat Treat with compound concentration gradient Prep1->Treat Prep2->Treat Incubate1 Incubate for specified time Treat->Incubate1 Incubate2 Incubate probe, protein, and compound Treat->Incubate2 Measure1 Add MTT reagent and measure absorbance Incubate1->Measure1 Measure2 Measure fluorescence polarization Incubate2->Measure2 Analyze Analyze dose-response data and calculate IC50 Measure1->Analyze Measure2->Analyze

Data Analysis and Calculation Methods

Once dose-response data is collected, the IC50 can be calculated using several computational approaches. The table below compares the most common methods.

Method Principle Advantages Limitations
Graphical Analysis [3] Plot dose-response curve and visually estimate IC50 from the graph. Simple; requires minimal calculations [3]. Subjective; prone to variability and error; not suitable for complex curves [3].
Linear Interpolation [3] Plot data on a linear scale and interpolate the IC50 between two data points. Fast and easy to implement [3]. Can be inaccurate for curves that are not linear [3].
Non-linear Regression [4] [3] Fit data to a non-linear model (e.g., 4-parameter logistic/sigmoidal curve). Yields robust IC50 estimate (parameter C in the model) [4]. Accurate and statistically robust; considered a gold standard [3]. Requires mathematical expertise or software [3].
Automated Curve Fitting [3] Use specialized software for high-throughput curve fitting and IC50 calculation. Accurate, efficient, and ideal for screening large compound libraries [3]. Requires access to specialized software and expertise [3].
New Growth Rate Method [5] Calculate effective growth rates at each concentration; find concentration where rate is zero (ICr0) or half of control (ICrmed). Time-independent; provides a more precise measure of treatment effect on cell proliferation [5]. Requires multiple time-point measurements to establish growth rates [5].

Key Considerations for Accurate IC50 Estimation

To ensure your IC50 values for this compound are reliable and reproducible, please consider the following factors highlighted in the literature:

  • Standardize Assay Conditions: Variability in cell passage number, monolayer age, and laboratory-specific protocols can significantly impact IC50 results. It is critical to standardize the assay and its calculation methods within your lab [6].
  • Define Your IC50: Choose the appropriate definition for your assay. The relative IC50 is the concentration that gives a response midway between the upper and lower plateaus of the curve. The absolute IC50 is the concentration that gives a response at 50% of the control (no compound). Use the relative IC50 if your assay lacks a stable 100% control [7].
  • Ensure Proper Data Range: For a reliable relative IC50 estimate, your data should include at least two concentrations beyond the upper and lower bend points of the curve. For an absolute IC50, include at least two concentrations above and two below the 50% response level [7].
  • Account for Experimental Model Differences: Be aware that IC50 values determined in 2D monolayer cell cultures can differ significantly from those in 3D spheroid models, which may better mimic in vivo tumor geometry and drug penetration barriers [8].

How to Proceed Without this compound-Specific Data

Since current search results lack specific IC50 data for this compound, I suggest these paths to move your research forward:

  • Consult Specialized Databases: Search for this compound in pharmacological databases like PubChem or IUPHAR/BPS Guide to PHARMACOLOGY, which may contain curated bioactivity data.
  • Review Historical Literature: Look for original research or patent documents from the time of this compound's initial development, as these would contain the primary experimental data.
  • Empirical Determination: Apply the protocols and analysis methods outlined in this guide to conduct your own laboratory experiments for determining this compound's IC50 against your target of interest.

References

Ticlatone cytotoxicity profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Standard Cytotoxicity Assays for Profiling

To support your research, here is a summary of common experimental protocols used for generating cytotoxicity profiles, which you could apply to Ticlatone. The table below compares several standard assays [1] [2].

Assay Name Detection Principle Key Measurable Output (Quantitative Data) Advantages Disadvantages
MTT Assay Measures activity of mitochondrial enzymes (e.g., succinate dehydrogenase) that reduce MTT to a purple formazan product [1] [2]. IC50 (Concentration that inhibits cell viability by 50%) [1]. Well-established, inexpensive, suitable for high-throughput screening [1]. Can give false positives if test compounds interact with the assay reagents; measures metabolic activity, not direct cell death [2].
XTT Assay Similar to MTT, but the formed formazan dye is water-soluble, eliminating a solubilization step [2]. IC50 [2]. Simpler procedure than MTT due to water-soluble product [2]. The reagent can be less stable than MTT [2].
Trypan Blue Exclusion Distinguishes live from dead cells based on membrane integrity; live cells exclude the dye, dead cells are blue [2]. Percentage of viable cells in a population [2]. Simple, direct cell count. Less sensitive; cannot distinguish between healthy cells and those that are alive but losing function; not ideal for monolayer cultures [2].
LDH Assay Measures lactate dehydrogenase (LDH) enzyme released into the culture medium upon cell membrane damage [2]. Percentage of cytotoxicity based on LDH release [2]. Directly measures cell membrane damage. Can be influenced by serum in the media or cellular growth rates [2].

Generic Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for generating a cytotoxicity profile using assays like MTT or XTT. This is the general methodology you would use to test this compound and other compounds.

workflow start Seed cells in multi-well plates a Allow cell attachment (Incubate 24 hours) start->a b Treat with test compounds (e.g., this compound) a->b c Incubate for exposure period (e.g., 48-72 hours) b->c d Add assay reagent (e.g., MTT, XTT) c->d e Incubate to develop signal (2-4 hours) d->e f Measure signal (Spectrophotometer) e->f g Calculate IC50 values f->g

References

A Framework for Evaluating Drug Synergy

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the core concepts and quantitative models essential for designing a synergy comparison guide.

Table 1: Key Concepts in Combination Therapy [1]

Concept Description Goal in Cancer Therapy
Synergism The combined effect is significantly greater than the expected additive effect. [1] Enhance efficacy, reduce dosage, and minimize toxicity. [1]
Additivity The combined effect matches the expected additive effect. [1] Baseline for measuring synergism or antagonism. [1]
Antagonism The combined effect is less than the expected additive effect. [1] Generally an undesirable interaction to be avoided. [1]

Table 2: Reference Models for Quantifying Synergism [1] [2]

Model Name Type Core Principle & Mathematical Basis
Loewe Additivity Dose-effect-based Based on dose equivalence. It defines an additive effect using the isobole equation: ( a/A + b/B = 1 ), where ( a ) and ( b ) are the doses in combination that produce a specified effect, and ( A ) and ( B ) are the doses that produce the same effect individually. [2] A point below this isobole indicates synergy. [2]
Chou-Talalay (CI) Dose-effect-based Uses the median-effect principle and the Combination Index (CI). CI < 1, =1, and >1 indicate synergism, additive effect, and antagonism, respectively. [1] [3]
Bliss Independence Effect-based Assumes drugs act independently through different mechanisms. The expected additive effect ( E_{add} ) is ( E_A + E_B - (E_A \times E_B) ). Synergy is observed when the combined effect ( E_{AB} > E_{add} ). [1] [3]

Detailed Experimental Protocols

To generate the data for a comparison guide, the following methodologies are standard in the field. You would apply these to Ticlatone in combination with other agents.

1. In Vitro Combination Screening (Cell-Based Assays)

  • Objective: To quantitatively measure the interaction between this compound and a partner drug in reducing cell viability.
  • Workflow:
    • Cell Culture: Select appropriate cancer cell lines and maintain them under standard conditions.
    • Dose-Response Curves: Treat cells with a range of concentrations of each drug (this compound and partner drug) alone to establish individual dose-effect relationships. The standard metric is the half-maximal inhibitory concentration (IC₅₀). [1]
    • Combination Treatment: Treat cells with drug combinations, typically in a fixed molar ratio (e.g., based on their IC₅₀ values) across a range of total concentrations. A common design is an ( n \times n ) matrix of concentrations. [3]
    • Viability Assay: Measure cell viability after a set period using assays like ATP-based luminescence (e.g., CellTiter-Glo).
    • Data Analysis: Input the dose-effect data into software that implements the Loewe, Chou-Talalay, or Bliss models to calculate synergy scores. [1]

2. Isobolographic Analysis This is a specific, rigorous graphical method derived from the Loewe model. [2]

  • Objective: To visually confirm synergism at a specific effect level (e.g., ED₅₀, the dose causing 50% effect).
  • Protocol:
    • From individual dose-response curves, determine the dose of each drug required to achieve the desired effect level (e.g., ED₅₀ for this compound and ED₅₀ for the partner drug).
    • On a Cartesian graph, plot the ED₅₀ of this compound on the x-axis and the ED₅₀ of the partner drug on the y-axis. Draw a straight line connecting them—this is the additive isobole. [2]
    • Experimentally determine the combination doses ((a, b)) that produce the same effect level.
    • Plot the experimental dose pair ((a, b)) on the same graph.
    • Interpretation: If the point ((a, b)) lies significantly below the additive isobole, the combination is synergistic. If it lies on the line, it is additive, and if above, it is antagonistic. [2]

Visualizing the Workflow and Concepts

The following diagrams, created with DOT language, illustrate the logical workflow for synergy screening and the fundamental concept of an isobologram.

G Drug Synergy Screening Workflow Start Define Research Objective: Test this compound Combinations Step1 In Vitro Screening - Cell culture & plating - Single-agent dose-response (IC₅₀) - Matrix combination treatment Start->Step1 Step2 Viability Measurement (e.g., CellTiter-Glo Assay) Step1->Step2 Step3 Data Analysis - Calculate Combination Index (CI) - Apply Bliss Independence Model - Construct Isobologram Step2->Step3 Step4 Synergy Detected? Step3->Step4 Step5 Mechanistic Studies - Target engagement - Apoptosis assays - Signaling pathway analysis Step4->Step5 Yes Report Publish Comparison Guide Step4->Report No Step6 In Vivo Validation - Animal models - Efficacy & toxicity studies Step5->Step6 Step6->Report

G Interpreting an Isobologram for Synergy Analysis cluster_iso Interpreting an Isobologram for Synergy Analysis X Dose of Drug A (e.g., this compound) Y Dose of Drug B (Partner Drug) Origin 0 A_ed50 ED₅₀ of A LineStart B_ed50 ED₅₀ of B LineEnd AdditiveLine Additive Isobole (a/A + b/B = 1) Antagonistic Antagonistic Additive Additive Synergistic Synergistic

A Path Forward for this compound Research

Since specific data on this compound is not available in the public domain, your comparative guide could be a pioneering work. Here are practical steps to generate the necessary data:

  • Identify Candidate Partner Drugs: Based on this compound's known mechanism of action, theorize which drug classes might produce synergistic effects. Promising candidates from recent research include combinations of kinase inhibitors with mTOR inhibitors, DNA damage-inducing drugs, or HDAC inhibitors [3].
  • Leverage Computational Prediction: Before costly lab experiments, use machine learning models (like those in [3] and [4]) to prioritize the most promising this compound combinations for testing. These models use drug features (targets, chemical structure) to predict synergy scores.
  • Adopt an Active Learning Framework: As highlighted in a very recent 2025 study, an active learning approach can dramatically increase the efficiency of synergy discovery. This involves cycling between AI-powered prediction and targeted experimental testing, discovering over 60% of synergistic pairs by exploring only 10% of the combinatorial space [5].

References

Ticlatone clinical trial data review

Author: Smolecule Technical Support Team. Date: February 2026

Ticlatone Overview and Identifiers

The table below summarizes the key chemical and identifying information for this compound.

Property Description
Generic Name This compound [1]
Trade Name Landromil [2] [3]
CAS Number 70-10-0 [1] [4]
Molecular Formula C7H4ClNOS [1] [4]
Average Mass 185.63 g/mol [1] [3]
Chemical Name 6-chloro-1,2-benzothiazol-3(2H)-one [1] [2]
Modality Small Molecule [1]
Status Experimental [1]

Known Uses and Activity

This compound is primarily recognized as an antifungal agent [2] [3] [4]. Its ATC code is D01AE08, classifying it as a topical antifungal [1]. Recent scientific literature mentions a structurally similar compound, which may provide insights into the potential of this chemical class.

Insights from a Structurally Related Compound

A 2021 study published in The Journal of Antibiotics investigated a small molecule named 6D1 (6-fluorobenzo[d]isothiazol-3(2H)-one), noted for its structural similarity to this compound [5] [6]. The research explored its potential not as a direct antifungal, but as an antibacterial agent and an enhancer for existing antibiotics. The experimental workflow and key findings are summarized in the diagram below.

Start Whole cell-based screening against A. baumannii ID Identify active compound 6D1 Start->ID Mech Investigate Mechanism ID->Mech Bind SPR confirms 6D1 binds to OhrB Mech->Bind Spontaneous resistant mutants have mutations in ohrB gene Syn Checkerboard assay shows synergy with aminoglycosides Mech->Syn 6D1 increases bacterial sensitivity to peroxides

The methodology and key quantitative findings from this study on 6D1 are detailed in the table below.

Aspect Experimental Protocol & Findings

| Primary Screening | Protocol: Whole cell-based screening of 100,000 compounds against Acinetobacter baumannii ATCC19606 in 96-well plates. Bacterial growth inhibition assessed after overnight incubation at 37°C [5]. Finding: 6D1 identified as a hit with a Minimum Inhibitory Concentration (MIC) of 1 mg/L against A. baumannii [5] [6]. | | Mechanism of Action Investigation | Protocol: Spontaneously resistant mutants were selected and subjected to Whole-Genome Sequencing (WGS). Protein (OhrB) was expressed, purified, and binding was confirmed via Surface Plasmon Resonance (SPR) [5]. Finding: Mutations found in the plasmid-derived ohrB gene, which encodes a hydroperoxide reductase. 6D1 binding to OhrB disrupts peroxide resistance, increasing bacterial oxidative stress [5] [6]. | | Synergy/Aminoglycoside Enhancement | Protocol: Checkerboard Titration Assay was used to determine the Fractional Inhibitory Concentration Index (FICI) for combinations of 6D1 with kanamycin and gentamicin [5]. Finding: 6D1 reduced the MIC of kanamycin and gentamicin, showing synergy (FICI ≤ 0.5) against strains like NDM-1-producing carbapenem-resistant Klebsiella pneumoniae, but not in strains with specific aminoglycoside resistance genes [5] [6]. |

Interpretation and Research Implications

For researchers and drug development professionals, the case of this compound and its analog 6D1 highlights several key points:

  • Data Availability: The absence of public clinical trial data for this compound indicates it likely did not progress far in clinical development. Research efforts may benefit from focusing on new derivatives.
  • Strategy for Analog Research: The findings on 6D1 demonstrate how screening a known pharmacophore (the benzisothiazol-3(2H)-one structure) for new indications can uncover novel mechanisms of action, such as inhibition of bacterial oxidative stress defense and synergy with aminoglycosides [5] [6].
  • Mechanistic Insight: The proposed mechanism, where 6D1 binds OhrB and increases oxidative stress, aligns with the known effect of some bactericidal antibiotics [6]. This provides a rational basis for designing future experiments.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.9702126 Da

Monoisotopic Mass

184.9702126 Da

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BHW384Q9GI

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE08 - Ticlatone

Other CAS

70-10-0

Wikipedia

Ticlatone

Dates

Last modified: 08-15-2023
1: Lundell E. [Clinical studies on landromil (tiklaton) in treatment of mycoses]. Mykosen. 1971 Nov 1;14(11):531-3. German. PubMed PMID: 5128430.
2: Kapitan M, Beltran A, Beretta M, Mut F. Left ventricular functional parameters by gated SPECT myocardial perfusion imaging in a Latin American country. J Nucl Cardiol. 2018 Apr;25(2):652-660. doi: 10.1007/s12350-017-0788-0. Epub 2017 Feb 2. PubMed PMID: 28155191.

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